molecular formula C13H18N2O B1621003 2-phenyl-N-(piperidin-4-yl)acetamide CAS No. 75484-47-8

2-phenyl-N-(piperidin-4-yl)acetamide

Cat. No.: B1621003
CAS No.: 75484-47-8
M. Wt: 218.29 g/mol
InChI Key: VYVLKPHETCGCEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-N-(piperidin-4-yl)acetamide (CAS 75484-47-8) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol . This compound features a acetamide linker connecting a phenyl group to a piperidin-4-yl moiety, making it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis and design of more complex molecules . Piperidine-based acetamides are of significant interest in drug discovery, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors . Soluble epoxide hydrolase is a pharmacological target for treating pain and inflammatory diseases, as its inhibition helps stabilize beneficial endogenous anti-inflammatory mediators . Research indicates that replacing other pharmacophores with an amide group, as in this compound, can improve the physical properties and microsomal stability of potential drug candidates, thereby enhancing their availability and potential in vivo efficacy . The compound is offered exclusively for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle all chemicals in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLKPHETCGCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362946
Record name 2-phenyl-N-piperidin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75484-47-8
Record name N-4-Piperidinylbenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75484-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenyl-N-piperidin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Medicinal Chemistry Review of the 2-Phenyl-N-(piperidin-4-yl)acetamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-N-(piperidin-4-yl)acetamide scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure for designing potent and selective ligands for a multitude of biological targets. Its structural rigidity, coupled with amenable sites for chemical modification, has allowed for its incorporation into compounds targeting the central nervous system, infectious diseases, and metabolic disorders. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this remarkable chemical entity. We will explore its pivotal role in the development of opioid receptor modulators, agents for neurodegenerative diseases, and other emerging pharmacological classes, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

The this compound Core: A Privileged Scaffold

At its heart, the this compound structure combines a phenylacetamide moiety with a 4-aminopiperidine ring. Piperidine-containing compounds are one of the most significant building blocks in drug design, present in numerous pharmaceuticals due to their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The phenylacetamide group provides a key aromatic interaction point, while the piperidine ring offers a rigid scaffold with a basic nitrogen atom that can be crucial for receptor binding and pharmacokinetic profiles. The versatility of this core lies in the three primary points of diversification, as illustrated below, allowing chemists to fine-tune the molecule's properties to achieve desired potency, selectivity, and safety.

G cluster_0 This compound Core cluster_1 Points of Diversification core Core Scaffold R1 R1: Phenyl Ring Substitution core->R1 Modulates aromatic interactions (π-π, hydrophobic) R2 R2: Piperidine N-Substitution core->R2 Influences polarity, pKa, and target engagement R3 R3: Acetamide & Linker Modification core->R3 Alters conformation, H-bonding, and potency

Caption: Key diversification points on the core scaffold.

Synthetic Methodologies: Building the Core

The construction of this compound derivatives is typically achieved through a convergent synthetic strategy, culminating in an amide bond formation. This approach is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for creating libraries of analogs for SAR studies.

General Synthetic Pathway

The most common route involves the coupling of a substituted phenylacetic acid (or its activated form, such as an acyl chloride) with a corresponding N-substituted 4-aminopiperidine. The N-substituent on the piperidine ring is often installed prior to the amidation step via reductive amination or nucleophilic substitution.

Caption: General workflow for synthesizing the target compounds.

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol describes a standard procedure for the synthesis of the target scaffold. The Schotten-Baumann reaction conditions are frequently employed for this type of transformation.[3]

Step 1: Activation of Phenylacetic Acid

  • To a solution of the desired substituted phenylacetic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude phenylacetyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

  • Dissolve the N-substituted 4-aminopiperidine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the crude phenylacetyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Allow the reaction to stir at room temperature overnight. The progress can be monitored by thin-layer chromatography (TLC).[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final compound.

Trustworthiness Note: This self-validating system relies on monitoring by TLC to ensure reaction completion and purification by chromatography to guarantee the purity of the final compound, which should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully exploited to develop ligands for a variety of biological targets.

Opioid Receptor Modulators

The 4-anilidopiperidine substructure, closely related to our core, is the defining feature of the fentanyl class of potent µ-opioid receptor (MOR) agonists.[6] While fentanyl itself is an N-phenyl-N-(piperidin-4-yl)pro panamide, the underlying principles of its SAR are highly relevant to the acetamide series. Research has shown that derivatives of this core can achieve high affinity and selectivity for the MOR.[7]

Key SAR Insights:

  • Piperidine N-substituent (R2): A phenethyl group or similar bulky, hydrophobic substituent is critical for high MOR affinity. This group is believed to interact with a hydrophobic pocket in the receptor.[6]

  • Phenyl Ring (R1): Substitution on the phenyl ring of the acetamide moiety is generally not well-tolerated for MOR activity, suggesting a specific and constrained binding pocket.

  • Anilino Nitrogen: The nitrogen atom linking the piperidine and the phenyl group is a key feature. Replacing the propionamide of fentanyl with an acetamide can modulate activity. For instance, the acetyl analog of α-methylfentanyl is a known compound in this class.[8]

G SAR SAR for Opioid Activity R1 (Phenyl) R2 (Piperidine-N) Linker R1_details Unsubstituted phenyl is optimal. Substituents decrease affinity. SAR:f1->R1_details R2_details Bulky, hydrophobic groups (e.g., phenethyl) are essential for high µ-opioid affinity. SAR:f2->R2_details Linker_details Propionamide (Fentanyl) vs. Acetamide. Modulates potency and metabolic stability. SAR:f3->Linker_details

Caption: SAR summary for µ-opioid receptor affinity.

Compound ClassR2 SubstituentKey FindingReceptor AffinityReference
4-AnilidopiperidinesPhenethylThe N-phenethyl group is a classic feature for potent MOR agonists.High µ-affinity[6]
Tetrahydronaphthalene Analogs5-OH-tetrahydronaphthalen-2-yl-methylHydroxyl substitution significantly boosts µ-affinity and selectivity.Ki = 2 nM (µ)[7]
Tetrahydronaphthalene Analogs5-Acetamido-tetrahydronaphthalen-2-yl-methylThe acetamide group provides good affinity but less than the hydroxyl.Ki = 50 nM (µ)[7]
Agents for Neurodegenerative and Neurological Disorders

The scaffold has emerged as a promising template for targeting enzymes and receptors implicated in diseases like Alzheimer's, Parkinson's, and epilepsy.

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for treating Parkinson's disease.[9][10] Acetamide-type compounds have shown potent and selective inhibitory activity against MAO-B. The piperidine ring can be tailored to interact with the active site of the enzyme, while the phenylacetamide portion contributes to binding affinity.[9]

Cholinesterase (AChE/BChE) Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. N-(naphthalen-1-yl)-2-(piperidin-1)-acetamide, a related structure, has demonstrated inhibitory activity against these enzymes, highlighting the potential of the broader class.[9]

Other CNS Targets:

  • Melanin-Concentrating Hormone Receptor 1 (MCH R1): Antagonists of MCH R1 are being investigated as anti-obesity agents. A computational analysis of 2-piperidin-4-yl-acetamide derivatives revealed that hydrophobic properties are favorable for MCH R1 antagonism.[11]

  • SLACK Potassium Channels: Inhibitors of SLACK channels are being explored for rare epileptic disorders. 2-Aryloxy-N-(pyrimidin-5-yl)acetamide derivatives have been identified as potent inhibitors.[12]

  • Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (where the piperidine is replaced by piperazine) have been synthesized and shown to possess anticonvulsant properties.[5]

TargetDisease IndicationKey Structural FeatureExample ActivityReference
MAO-BParkinson's DiseaseAcetamide linker with appropriate aromatic groupsPotent and selective inhibition[9]
AChE / BChEAlzheimer's DiseaseNaphthyl and piperidine moietiesModerate inhibition[9]
MCH R1ObesityHydrophobic surface propertiesFavorable for antagonism[11]
SLACK ChannelsEpilepsy2-Aryloxy acetamide moietyPotent inhibition[12]
Antimicrobial Activity

Derivatives of the core structure have also been investigated for their antimicrobial properties. A series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides were synthesized and tested against various fungal and bacterial strains.[13] Several of these compounds exhibited potency comparable to standard drugs like fluconazole and chloramphenicol, demonstrating the scaffold's potential in developing new anti-infective agents. The study found that the introduction of the acetamide moiety on certain core structures enhanced their pharmacological properties.[13]

Pharmacokinetic and Toxicological Considerations

A critical aspect of drug development is understanding a compound's ADMET profile. For the this compound class, several potential liabilities must be considered and addressed through chemical modification.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, BBB penetration is essential. The lipophilicity and hydrogen bonding capacity of these compounds, largely dictated by the R1 and R2 substituents, play a key role. Predictive software like admetSAR has been used to estimate high BBB permeability for some analogs.[14]

  • hERG Channel Inhibition: A significant safety concern for many piperidine-containing compounds is the blockade of the hERG potassium channel, which can lead to cardiotoxicity. Structural analysis has shown that hydrophobic properties and flexible aromatic rings can contribute to hERG blocking activity, while the presence of polar groups is detrimental to this off-target effect.[11] Medicinal chemists must therefore carefully balance the hydrophobicity required for target engagement with the need to minimize hERG liability.

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability and the rich SAR data available have enabled the development of potent modulators for a wide array of biological targets, from opioid receptors to enzymes involved in neurodegeneration.

Future efforts will likely focus on several key areas:

  • Enhancing Selectivity: Designing analogs with superior selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

  • Optimizing ADMET Properties: Systematically modifying the core to mitigate liabilities such as hERG inhibition and improve oral bioavailability and metabolic stability.

  • Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to probe novel biological targets and address unmet medical needs.

By integrating computational modeling with innovative synthetic strategies, the this compound core will undoubtedly continue to be a valuable source of new therapeutic candidates for years to come.

References

  • Moorthy, H. N. S. K., et al. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Current Drug Discovery Technologies, 9(1), 25-38. [Link]

  • Kumar, S. A., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 551-555. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Monatshefte für Chemie - Chemical Monthly, 147(5), 941-950. [Link]

  • Déciga-Campos, M., et al. (2016). Complementary pharmacological and toxicological characterization data on the pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide. Data in Brief, 8, 479-483. [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 1143. [Link]

  • Serrano-Becerra, J. P., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(33), 23158-23173. [Link]

  • Reddy, T. S., et al. (2013). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. ACS Medicinal Chemistry Letters, 4(11), 1067-1071. [Link]

  • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-Phenyl-2-piperidineacetamide. PubChem. [Link]

  • Wang, Z., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14287-14296. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Yadav, P., et al. (2011). Synthetic methodology and structure activity relationship study of N-(1-(2-phenylethyl)-piperidin-4-yl)-propionamides. Der Pharma Chemica, 3(6), 461-472. [Link]

  • Godyń, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

  • Held, C., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6586. [Link]

  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 592(1), 202-211. [Link]

  • National Center for Biotechnology Information. (n.d.). N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride. PubChem. [Link]

  • ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. [Link]

  • Shipe, W. D., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(23), 5205. [Link]

  • Reddy, T. S., et al. (2014). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 24(1), 324-328. [Link]

  • Godyń, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 220. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. NIST Chemistry WebBook. [Link]

  • Patel, R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-154. [Link]

  • D'Souza, M., et al. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC Medicinal Chemistry, 12(10), 1735-1743. [Link]

  • Shefali, A., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

  • D'Souza, M., et al. (2021). Modulating β Arrestin-2 Recruitment at the δ- and µ-Opioid Receptors. ChemRxiv. [Link]

Sources

Molecular Architectures of Analgesia: A Technical Guide to the SAR of Phenyl-Acetamide Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl-acetamide piperidine scaffold, prototyped by fentanyl, represents one of the most potent and structurally versatile pharmacophores in medicinal chemistry. Unlike morphinan-based opioids, which rely on a rigid pentacyclic structure, 4-anilidopiperidines utilize a flexible, modular architecture that allows for precise tuning of lipophilicity, receptor affinity, and metabolic stability.[1]

This guide provides a rigorous technical analysis of the Structure-Activity Relationship (SAR) of this class. It moves beyond basic descriptions to explore the electronic and steric determinants of Mu-Opioid Receptor (MOR) binding, supported by validated experimental protocols and mechanistic visualizations.

The Pharmacophore: Structural Anatomy

To understand the SAR, we must first deconstruct the molecule into four critical pharmacophoric regions. This modularity allows for the "Message-Address" concept to be applied, where specific regions dictate efficacy (message) and selectivity (address).

Region A: The Piperidine Nitrogen (The Anchor)
  • Role: The protonated nitrogen (at physiological pH) forms a critical salt bridge with Aspartate-147 (D147) in the MOR binding pocket.

  • Substituent: The N-phenethyl group is the gold standard. The distance between the aromatic ring and the basic nitrogen is crucial (approx. 2 carbons).

Region B: The Piperidine Core (The Scaffold)
  • Role: Provides the structural vector orienting the aromatic rings.

  • Substitution: Substituents at the 3-position (e.g., methyl) introduce chirality that can drastically enhance potency (cis-isomers > trans-isomers) by locking the conformation into a favorable binding pose.[1]

Region C: The 4-Anilido System (The Hydrophobic Clamp)
  • Role: The phenyl ring occupies a deep hydrophobic pocket involving Trp293 and His297 .

  • Electronics: Electron-withdrawing groups (e.g., F, Cl) on the phenyl ring can modulate metabolic stability and binding affinity.

Region D: The Amide Chain (The Steric Gate)
  • Role: The propionyl chain fits into a specific steric groove. Deviations in length (acetyl vs. butyryl) often result in a steep drop in affinity due to steric clash or loss of hydrophobic contacts.

SAR Deep Dive & Visualization[1]

The following diagram illustrates the causal relationships between structural modifications and pharmacological activity.

SAR_Map Core 4-Anilidopiperidine Scaffold RegionA Region A: Piperidine Nitrogen Core->RegionA RegionB Region B: Piperidine Ring Core->RegionB RegionC Region C: Anilido Phenyl Core->RegionC RegionD Region D: Amide Chain Core->RegionD Phenethyl N-Phenethyl Group (Optimal) RegionA->Phenethyl ChainLength Chain Length (2 Carbons Critical) RegionA->ChainLength PotencyUp Increases Potency Phenethyl->PotencyUp Van der Waals with TM3/TM6 PotencyDown Decreases Potency ChainLength->PotencyDown If != 2 carbons Me3 3-Methyl Subst. (Cis > Trans) RegionB->Me3 C4Subst 4-Carbomethoxy (Remifentanil/Carfentanil) RegionB->C4Subst Me3->PotencyUp Rigidification C4Subst->PotencyUp High Affinity (Carfentanil) Metab Modulates Metabolism C4Subst->Metab Ester Hydrolysis (Remifentanil) F_Subst Fluorine Subst. (Para/Ortho) RegionC->F_Subst F_Subst->PotencyUp Electronic effects F_Subst->Metab Blocks oxidation Propionyl Propionyl (Optimal) RegionD->Propionyl Bulk Increased Bulk (>3 carbons) RegionD->Bulk Propionyl->PotencyUp Bulk->PotencyDown Steric Clash

Figure 1: Network map detailing the impact of structural modifications on the pharmacological profile of phenyl-acetamide piperidines.

Mechanistic Pharmacology: The Binding Mode[3][4]

Understanding the binding mode is essential for rational design. The high affinity of these derivatives arises from a specific pose within the MOR orthosteric site.

Key Molecular Interactions
  • The Ionic Anchor: The protonated amine of the piperidine forms a salt bridge with Asp147 (D3.32) . This is the non-negotiable interaction for opioid activity.

  • The Hydrophobic Sandwich: The N-phenethyl ring penetrates a hydrophobic sub-pocket formed by Tyr326 , Trp293 , and Met151 .

  • The Amide Orientation: The amide carbonyl accepts a hydrogen bond from water networks or specific residues (e.g., His297 ), while the phenyl ring of the anilido group engages in pi-stacking interactions.

Comparative Data: Analogs

The table below illustrates how minor structural changes translate to massive shifts in potency and pharmacokinetics.

Compound4-Position SubstituentAmide ChainLogP (approx)Relative Potency (Morphine=1)Key Feature
Fentanyl HPropionyl4.05100xPrototype; High Lipophilicity
Sufentanil MethoxymethylPropionyl3.95500-1000xThiophene isostere on N-chain
Alfentanil MethoxymethylPropionyl2.1610-20xLower pKa (6.5); Ultra-fast onset
Remifentanil CarbomethoxyPropionyl1.58100-200xEster linkage allows rapid hydrolysis
Carfentanil CarbomethoxyPropionyl3.6010,000xHigh affinity; Zoo veterinary use

Experimental Protocols

A. Synthesis: General Procedure for 4-Anilidopiperidines

Note: This protocol is for research purposes only and describes the standard reductive amination route used in academic medicinal chemistry (e.g., Siegfried method adaptation).

Workflow Visualization:

Synthesis_Flow Step1 Step 1: Reductive Amination N-Phenethyl-4-piperidone + Aniline Intermediate Intermediate: 4-Anilino-N-phenethylpiperidine (ANPP) Step1->Intermediate NaBH4 / Ti(OiPr)4 or NaBH(OAc)3 Step2 Step 2: Acylation Propionyl Chloride + Base Intermediate->Step2 Product Final Product: Fentanyl Derivative Step2->Product DCM / Et3N / 0°C

Figure 2: Synthetic pathway for the construction of the 4-anilidopiperidine core.

Detailed Protocol:

  • Reductive Amination (Formation of ANPP):

    • Reagents: N-phenethyl-4-piperidone (1.0 eq), Aniline (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

    • Procedure: Dissolve ketone and amine in DCE. Add acetic acid. Stir for 30 min. Add STAB portion-wise. Stir at RT for 12-24h under nitrogen.

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer (MgSO4) and concentrate.

    • Validation: Confirm secondary amine formation via 1H NMR (Shift of the 4-H proton on piperidine).

  • Acylation (Formation of Amide):

    • Reagents: ANPP Intermediate (1.0 eq), Propionyl Chloride (1.2 eq), Diisopropylethylamine (DIPEA, 2.0 eq), DCM.

    • Procedure: Dissolve ANPP in dry DCM. Cool to 0°C. Add DIPEA. Dropwise addition of Propionyl Chloride. Warm to RT and stir for 2h.

    • Purification: Silica gel chromatography (MeOH/DCM gradient).[1]

B. In Vitro Binding Assay (Radioligand Competition)

To determine Ki values for the MOR.

  • Membrane Preparation: HEK293 cells stably expressing human MOR. Homogenize in Tris-HCl buffer.

  • Ligand: Use [3H]-DAMGO (highly selective MOR agonist) as the radioligand (conc. ~ Kd).

  • Incubation: Incubate membranes + [3H]-DAMGO + Test Compound (10^-10 to 10^-5 M) for 60 min at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

ADME & Toxicology Considerations

The safety profile of this class is dictated heavily by physicochemical properties.

  • Lipophilicity (LogP): There is a direct correlation between LogP and blood-brain barrier (BBB) penetration.[1] Fentanyl (LogP ~4.0) crosses rapidly, leading to immediate onset. Less lipophilic analogs (e.g., Alfentanil, LogP ~2.2) have different distribution volumes.

  • Metabolic Stability:

    • N-Dealkylation: The N-phenethyl chain is a primary site for CYP450-mediated oxidative dealkylation (CYP3A4), producing inactive nor-metabolites.[1]

    • Soft Drugs: Remifentanil incorporates a methyl ester in the 4-position. This serves as a "metabolic handle," allowing ubiquitous plasma esterases to hydrolyze the drug into an inactive carboxylic acid metabolite, resulting in a half-life of <10 minutes regardless of infusion duration.

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.[1] Link[1]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link

  • Lalinde, N., et al. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 33(10), 2876–2882. Link

  • Lipinski, P. F., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[2][3][4] Molecules, 24(4), 740. Link

  • Cheng, J., et al. (2018). Structure-Activity Relationship Studies of Fentanyl Analogs. ACS Chemical Neuroscience, 9(5). Link[1]

Sources

The Genesis of a Crucial Scaffold: A Technical Guide to the History and Synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Importance of a Versatile Intermediate

In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-altering therapeutic is paved with a series of critical chemical intermediates. These unsung heroes of synthesis are the foundational building blocks upon which complex active pharmaceutical ingredients (APIs) are constructed. Among these, 2-phenyl-N-(piperidin-4-yl)acetamide stands out as a significant scaffold, its history deeply intertwined with the advent of potent synthetic analgesics. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the history, discovery, and synthetic methodologies surrounding this pivotal chemical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and explore the broader context of its application in medicinal chemistry, thereby offering a holistic view of its scientific and historical importance.

A Historical Perspective: The Dawn of Synthetic Opioids and the Rise of the 4-Anilinopiperidine Core

The story of this compound is inseparable from the pioneering work on synthetic opioids in the mid-20th century. The quest for potent analgesics with improved safety profiles over morphine and its derivatives spurred extensive research into novel chemical scaffolds.[1][2] This era of innovation was marked by the groundbreaking work of Dr. Paul Janssen, who, in 1959, synthesized fentanyl, a synthetic opioid estimated to be 50 to 100 times more potent than morphine.[3][4]

The discovery of fentanyl marked a paradigm shift in pain management and anesthesia.[5] Its core structure, the 4-anilinopiperidine scaffold, proved to be exceptionally amenable to chemical modification, allowing for the fine-tuning of analgesic potency, duration of action, and receptor selectivity. This led to the development of a vast family of fentanyl analogues, each with unique pharmacological properties.[6] The precursors and intermediates used in the synthesis of these potent analgesics, therefore, became subjects of intense study and optimization.[7] While not a direct precursor in the most common fentanyl synthesis routes, this compound represents a fundamental structural motif within this class of compounds, embodying the key phenylacetamide and piperidine moieties that contribute to their biological activity.

The historical significance of intermediates like this compound lies in their role in enabling the exploration of the structure-activity relationships (SAR) of the 4-anilinopiperidine class of opioids. By providing a versatile platform for chemical elaboration, these intermediates facilitated the systematic modifications that led to a deeper understanding of opioid receptor pharmacology and the development of safer and more effective analgesics.[8]

Synthetic Strategies: From Conception to Crystallization

The synthesis of this compound is a testament to the principles of modern organic synthesis, primarily involving the formation of an amide bond between a piperidine derivative and a phenylacetic acid moiety. The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. Below, we explore the most logical and field-proven synthetic approaches.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two primary disconnection points, leading to two convergent synthetic strategies.

G cluster_A Route A: Amidation cluster_B Route B: N-Alkylation (Less Common) This compound This compound Disconnection_A Amide Bond Disconnection This compound->Disconnection_A Disconnection_B N-Alkylation (Alternative) 4-aminopiperidine 4-Aminopiperidine (or protected form) Disconnection_A->4-aminopiperidine Phenylacetic_acid_derivative Phenylacetic Acid (or activated derivative) Disconnection_A->Phenylacetic_acid_derivative 2-phenylacetamide 2-Phenylacetamide 4-halopiperidine 4-Halopiperidine (or equivalent)

Caption: Retrosynthetic analysis of this compound.

Route A, the amidation of 4-aminopiperidine with a phenylacetic acid derivative, is the most direct and commonly employed strategy. Route B, involving the N-alkylation of 2-phenylacetamide with a 4-halopiperidine, is a less common alternative.

Preferred Synthetic Protocol: Amidation of N-Boc-4-aminopiperidine

For optimal control and to prevent undesired side reactions, such as N-acylation of the piperidine ring nitrogen, it is judicious to employ a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen due to its stability under the reaction conditions and its facile removal under acidic conditions.[9][]

Workflow Diagram:

G Start Start Materials: N-Boc-4-aminopiperidine Phenylacetyl chloride Amidation Step 1: Amidation (Acylation) Start->Amidation Intermediate Intermediate: N-Boc-2-phenyl-N-(piperidin-4-yl)acetamide Amidation->Intermediate Deprotection Step 2: Deprotection (Boc Removal) Intermediate->Deprotection Product Final Product: This compound Deprotection->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(2-phenylacetamido)piperidine-1-carboxylate

  • Materials:

    • N-Boc-4-aminopiperidine (1.0 eq)

    • Phenylacetyl chloride (1.1 eq)[11]

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-aminopiperidine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the stirred solution.

    • Slowly add phenylacetyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography or recrystallization.

Step 2: Deprotection to Yield this compound

  • Materials:

    • tert-butyl 4-(2-phenylacetamido)piperidine-1-carboxylate (from Step 1)

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of TFA or 4 M HCl in 1,4-dioxane to the solution.[12][13]

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of 9-10.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Characterization and Data

Accurate characterization of the final product is paramount for its use in further synthetic steps. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data Reference
Molecular Formula C₁₃H₁₈N₂O[14]
Molecular Weight 218.29 g/mol [14]
Appearance White to off-white solid
¹H NMR Spectral data for a closely related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, shows characteristic peaks for the phenyl and acetamide protons. Similar patterns are expected for the target molecule.[15]
¹³C NMR Spectral data for related phenylacetamide and piperidine derivatives can be used for comparison.[16][17]
Mass Spectrometry (LC-MS) m/z: 219.1492 [M+H]⁺ (for the isomer alpha-phenyl-2-piperidineacetamide)[14]
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching are expected.[18][19]

Role as a Chemical Intermediate in Drug Discovery

The true value of this compound lies in its utility as a versatile chemical intermediate. The piperidine nitrogen provides a reactive handle for a variety of chemical transformations, most notably N-alkylation.

N-Alkylation: Gateway to Diverse Derivatives

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated with a range of alkyl halides or other electrophiles. This allows for the introduction of various substituents at the N-1 position of the piperidine ring, a key modification in the development of potent opioid analgesics.[6] For instance, the introduction of a phenethyl group at this position is a critical step in the synthesis of fentanyl and its analogues.[3]

Illustrative N-Alkylation Reaction:

G cluster_main N-Alkylation of this compound Intermediate This compound Product N-alkylated derivative Intermediate->Product + Alkylating_Agent R-X (e.g., Phenethyl bromide) Alkylating_Agent->Product + Base Base (e.g., K₂CO₃, Et₃N) Base->Product

Caption: General scheme for the N-alkylation of the piperidine nitrogen.

This synthetic flexibility has enabled the creation of extensive libraries of compounds for pharmacological screening, leading to the discovery of molecules with tailored properties.

Beyond Opioids: A Scaffold for Broader Applications

While its historical roots are in opioid research, the phenylacetamide and piperidine motifs are present in a wide array of biologically active molecules. Piperidine derivatives are among the most important synthetic fragments in drug design, appearing in over twenty classes of pharmaceuticals.[20] Similarly, the phenylacetamide core is found in compounds with anticonvulsant, antimicrobial, and anticancer activities.[16][21][22] Therefore, this compound serves as a valuable starting point for the synthesis of novel compounds targeting a diverse range of therapeutic areas.

Conclusion and Future Outlook

This compound, while not a household name in the pharmaceutical world, holds a significant place in the history and practice of medicinal chemistry. Its story is a microcosm of the broader narrative of drug discovery: the identification of a key chemical scaffold, the development of robust synthetic routes, and the subsequent exploration of its chemical space to yield new therapeutic agents.

As a versatile intermediate, it has played a crucial role in the evolution of synthetic opioids and continues to offer a platform for the development of novel compounds with a wide range of potential pharmacological activities. The synthetic protocols and historical context provided in this guide are intended to equip researchers with the knowledge and tools necessary to leverage the potential of this important chemical entity in their own drug discovery endeavors. The enduring relevance of the piperidine and phenylacetamide scaffolds ensures that intermediates like this compound will remain valuable assets in the ongoing quest for new and improved medicines.

References

  • Basic opioid pharmacology: an update. (n.d.). PMC. [Link]

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(9), 3582-3593. [Link]

  • Vadtiz, A. N., & Pugle, K. M. (2023). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesia & Analgesia, 136(3), 469-478. [Link]

  • Fentanyl Analogs. (n.d.). PNNL. [Link]

  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 543-547. [Link]

  • Reciprocal Evolution of Opiate Science from Medical and Cultural Perspectives. (2015). PMC. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2018). PMC. [Link]

  • The History of Opioids. (2016, May 3). YouTube. [Link]

  • Fentanyl. (n.d.). Wikipedia. [Link]

  • Fentanyl Purity, Potency, & Synthesis. (n.d.). The Center for Forensic Science Research & Education. [Link]

  • A Short History of the Discovery and Development of Naltrexone and Other Morphine Derivatives. (2020). ResearchGate. [Link]

  • The Fentanyl Blame Game: How Mexico, the United States, and China Avoid Coordinated Efforts. (2023, December 4). Georgetown Journal of International Affairs. [Link]

  • N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. (n.d.). PubChem. [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar. [Link]

  • Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. (n.d.). NIST WebBook. [Link]

  • 2-Phenylacetamide. (n.d.). SpectraBase. [Link]

  • 2-Methoxy-N-3-methylphenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide. (n.d.). SpectraBase. [Link]

  • 2-Methoxy-N-phenyl-N-[1-(1-phenylpropyl)piperidin-4-yl]acetamide. (n.d.). SpectraBase. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). ResearchGate. [Link]

  • N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride. (n.d.). PubChem. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research, 58(1s), s333-s340. [Link]

  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (2021). Arkivoc, 2021(10), 1-16. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. [Link]

  • Acetamide, N-phenyl-. (n.d.). NIST WebBook. [Link]

  • (r)-2-phenyl-2-((s)-piperidin-2-yl)acetamide. (n.d.). Chemcd. [Link]

  • 2-phenyl-2-(piperidin-2-yl) acetamide. (n.d.). PubChemLite. [Link]

  • Acetamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. (n.d.). NIST WebBook. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. [Link]

  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). (n.d.). ResearchGate. [Link]

  • Method for preparing 4-Boc-aminopiperidine. (n.d.).
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

  • Synthesis of Phenylacetyl Chloride. (n.d.). The Hive. [Link]

  • N-Terminal Deprotection; Boc removal. (n.d.). Aapptec Peptides. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

Sources

Methodological & Application

Structural Elucidation and GC-MS Profiling of 2-phenyl-N-(piperidin-4-yl)acetamide: Protocols for Differentiation from Isobaric Fentanyl Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GCMS-04

Abstract & Core Directive

The emergence of novel synthetic opioids (NSOs) and their precursors necessitates rigorous analytical protocols. This guide details the GC-MS analysis of 2-phenyl-N-(piperidin-4-yl)acetamide (CAS: 1607-68-7), a structural isomer of the fentanyl metabolite acetylnorfentanyl .

Despite sharing the molecular formula (


) and nominal mass (218 Da), these compounds possess distinct connectivity that dictates unique fragmentation pathways. This application note provides a self-validating protocol for their differentiation, emphasizing derivatization strategies and mechanistic fragmentation analysis to prevent false positives in forensic casework.

Chemical Identity and Challenge

The core analytical challenge lies in distinguishing the target analyte from its regioisomer, acetylnorfentanyl. Both contain a piperidine ring, a phenyl ring, and an acetamide moiety, but the amide connectivity is reversed.

FeatureTarget Analyte Common Isomer (Confusant)
Name This compound Acetylnorfentanyl
IUPAC

-(piperidin-4-yl)-2-phenylacetamide

-phenyl-

-(piperidin-4-yl)acetamide
Structure Phenylacetic acid + 4-AminopiperidineAcetic acid + 4-Anilinopiperidine
Connectivity Phenyl-CH

-CO-NH-Piperidine
CH

-CO-N(Phenyl)-Piperidine
Key Moiety Benzyl Group (Phenyl-CH

-)

-Phenyl Amide

Experimental Protocol

Reagents and Standards
  • Reference Standards: this compound (Cayman Chemical/LGC Standards) and Acetylnorfentanyl.

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

    • Rationale: The secondary amine on the piperidine ring causes peak tailing and thermal instability. Acylation improves chromatographic shape and provides diagnostic mass shifts (+96 Da for TFA).

  • Solvents: Ethyl acetate (LC-MS grade), Hexane.

Sample Preparation Workflow (Standardized)

The following workflow ensures maximum recovery and derivatization efficiency.

SamplePrep Sample Biological Matrix (Blood/Urine) LLE LLE Extraction (pH 9.0, Hexane:EtOAc 9:1) Sample->LLE Basify Dry Evaporate to Dryness (N2 stream, 40°C) LLE->Dry Organic Layer Deriv Derivatization (50 µL TFAA, 60°C, 20 min) Dry->Deriv Residue Recon Reconstitute (Ethyl Acetate) Deriv->Recon Evap Excess Inject GC-MS Injection Recon->Inject

Figure 1: Optimized extraction and derivatization workflow. The acylation step (Red) is critical for stabilizing the piperidine amine.

GC-MS Instrument Conditions

To achieve baseline resolution between isomers, a slow temperature ramp is required.[1]

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for amides.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains separation efficiency during ramp.
Oven Program 100°C (1 min) → 20°C/min → 280°C → 5°C/min → 310°C (3 min)The slow ramp at the upper end aids isomer separation.
Transfer Line 280°CPrevents condensation of high-boiling amides.
Ion Source 230°C (EI, 70 eV)Standard ionization energy for library matching.
Scan Range m/z 40–450Captures low mass fragments (m/z 42) and derivatized molecular ions.

Fragmentation Analysis & Mechanism

This section details the specific bond cleavages that allow for the definitive identification of this compound.

Predicted Mass Spectrum (Underivatized)
  • Molecular Ion (

    
    ):  m/z 218 (Weak/Moderate).
    
  • Base Peak: m/z 91 (Tropylium ion) .[2]

    • Mechanism:[3][4] The presence of the benzyl group (Phenyl-CH

      
      -) adjacent to the carbonyl facilitates an 
      
      
      
      -cleavage, generating a stable benzyl cation which rearranges to the tropylium ion (
      
      
      ).
  • Diagnostic Fragment: m/z 65 (Cyclopentadienyl cation, derived from m/z 91).

  • Piperidine Series: m/z 84, 56 (Typical low-mass amine fragments).

Differentiation from Acetylnorfentanyl

The isomer acetylnorfentanyl lacks the benzyl-carbonyl connectivity. Its phenyl group is attached directly to the nitrogen (


-phenyl).
  • Acetylnorfentanyl Spectrum: Base peak is typically m/z 84 (piperidine ring) or m/z 93 (aniline-like fragment). It shows negligible m/z 91 intensity compared to the target analyte.

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence between the two isomers.

Fragmentation Target Target: this compound (MW 218) AlphaCleavage α-Cleavage at Carbonyl Target->AlphaCleavage Ion91 Tropylium Ion (m/z 91) BASE PEAK AlphaCleavage->Ion91 Loss of Amide-Piperidine Ion65 m/z 65 Ion91->Ion65 -C2H2 Isomer Isomer: Acetylnorfentanyl (MW 218) AmideCleavage Amide N-C Cleavage Isomer->AmideCleavage Ion84 Piperidine Ring (m/z 84) BASE PEAK AmideCleavage->Ion84 Ring Retention Ion150 N-Phenyl Fragment (m/z 150) AmideCleavage->Ion150 Charge on Amide

Figure 2: Mechanistic fragmentation comparison. The presence of m/z 91 is the primary discriminator for the target analyte.

Results Interpretation Guide

When reviewing data, use this decision matrix to confirm identity.

ObservationThis compound Acetylnorfentanyl
Base Peak m/z 91 (Dominant)m/z 84 (Dominant)
Molecular Ion m/z 218m/z 218
Secondary Ions m/z 65, 126m/z 150, 93
TFA Derivative (

)
m/z 314m/z 314
TFA Derivative Base Peak m/z 91 m/z 180 (Derivatized piperidine fragment)

Note on TFA Derivatization: Upon derivatization with TFAA, the molecular ion shifts to m/z 314 for both isomers. However, the structural core remains: the target analyte retains the benzyl group (yielding m/z 91), while the acetylnorfentanyl derivative will show shifts in the piperidine-related fragments due to the


-trifluoroacetyl group.

References

  • SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (NIST23). Standard Reference Data. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

Sources

In vitro binding assay protocols involving 2-phenyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Binding Assay Protocols for 2-phenyl-N-(piperidin-4-yl)acetamide Scaffolds

Introduction & Scope

The compound This compound represents a critical chemical scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands. Its structure—a 4-aminopiperidine core acylated with a phenylacetic acid moiety—serves as a versatile pharmacophore.

Scientific Context & Target Identification:

  • Muscarinic Receptors (M2/M3): This scaffold is a known precursor and structural analog for muscarinic antagonists (e.g., derivatized at the piperidine nitrogen to confer M3 selectivity over M2, as seen in compounds like solifenacin analogs) [1].

  • Opioid Receptors (

    
    , 
    
    
    
    ,
    
    
    ):
    While structurally distinct from the anilide core of fentanyl (N-phenyl-N-(piperidin-4-yl)propanamide), the 4-aminopiperidine backbone is fundamental to opioid ligand design. This specific phenylacetamide derivative is often screened for "fentanyl-like" activity or used as a negative control in structure-activity relationship (SAR) studies to determine the necessity of the N-phenyl group [2].
  • Sigma Receptors (

    
    1):  The phenylacetyl-piperidine motif is also characteristic of high-affinity Sigma-1 receptor ligands, which modulate calcium signaling and cell survival.
    

Distinction of Isomers (Expert Insight): It is crucial to distinguish This compound (phenylacetyl group) from its isomer N-phenyl-N-(piperidin-4-yl)acetamide (acetyl norfentanyl). The latter is a direct precursor to fentanyl and a controlled substance analog. The protocol below focuses on the phenylacetyl variant, primarily targeting Muscarinic and Opioid receptors for medicinal chemistry optimization.

Mechanism of Action & Assay Principle

The primary method for characterizing the affinity of this scaffold is the Competitive Radioligand Binding Assay .

Principle: The test compound (this compound) competes with a high-affinity, radioisotope-labeled ligand (the "radioligand") for the orthosteric binding site on the receptor.

  • Equilibrium:

    
     (Radioligand binding)
    
  • Competition:

    
     (Inhibitor binding)
    

As the concentration of the test compound (


) increases, the specific binding of the radioligand (

) decreases. The concentration of inhibitor that displaces 50% of the specific radioligand binding is the

, which is converted to the inhibition constant (

) using the Cheng-Prusoff equation.

BindingEquilibrium Receptor GPCR (Receptor) Complex_RL Receptor-Ligand Complex (RL*) -> Signal Receptor->Complex_RL + L* Complex_RI Receptor-Inhibitor Complex (RI) -> No Signal Receptor->Complex_RI + I Radioligand Radioligand (L*) Radioligand->Complex_RL Inhibitor Test Compound (I) (this compound) Inhibitor->Complex_RI Complex_RL->Complex_RI Displacement

Figure 1: Competitive binding equilibrium. The test compound displaces the radioligand, reducing the detectable signal.

Protocol A: Muscarinic M3 Receptor Binding Assay

This protocol is optimized for detecting affinity to the Muscarinic M3 receptor, a common target for this scaffold class [1].

Materials & Reagents
ComponentSpecificationPurpose
Receptor Source CHO-K1 cells expressing human M3 receptor (hM3)Target protein source.
Radioligand

-N-Methylscopolamine (

-NMS)
High-affinity antagonist (

nM).
Non-Specific Ligand Atropine (1

M)
Defines non-specific binding (NSB).
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl

, 1 mM EDTA, pH 7.4
Maintains physiological pH and ionic strength.
Wash Buffer 50 mM Tris-HCl, pH 7.4 (Ice-cold)Removes unbound radioligand.
Detection GF/B Glass Fiber Filters (PEI-soaked)Traps receptor-ligand complexes.
Membrane Preparation (Critical Step)
  • Lysis: Homogenize CHO-hM3 cells in ice-cold Assay Buffer using a Polytron homogenizer (2 bursts, 10 sec).

  • Centrifugation:

    • Spin at 1,000

      
       for 10 min at 4°C (remove nuclei/debris).
      
    • Transfer supernatant and spin at 40,000

      
       for 20 min at 4°C (pellet membranes).
      
  • Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of ~5–10

    
     g/well . Note: Use a BCA assay to standardize protein levels.
    
Assay Procedure (Step-by-Step)
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Add 150

      
      L Buffer + 25 
      
      
      
      L
      
      
      -NMS (Final conc. ~0.2 nM).[1]
    • Non-Specific Binding (NSB): Add 125

      
      L Buffer + 25 
      
      
      
      L Atropine (1
      
      
      M) + 25
      
      
      L
      
      
      -NMS.
    • Test Sample: Add 125

      
      L Buffer + 25 
      
      
      
      L This compound (serially diluted, e.g.,
      
      
      M to
      
      
      M) + 25
      
      
      L
      
      
      -NMS.
  • Initiation: Add 50

    
    L of Membrane Suspension to all wells. Total volume = 250 
    
    
    
    L.
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Why? Equilibrium must be reached for accurate

    
     determination.
    
  • Termination:

    • Pre-soak GF/B filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour (reduces binding of radioligand to the filter).

    • Harvest using a vacuum manifold (e.g., PerkinElmer Harvester).

    • Wash filters

      
       with 2 mL ice-cold Wash Buffer.
      
  • Readout: Dry filters, add 50

    
    L Microscint-20 cocktail, and count in a Microbeta Scintillation Counter.
    

Protocol B: Mu-Opioid Receptor (MOR) Binding Assay

If the scaffold is being tested for opioid activity (given its piperidine core), use this variation.

  • Receptor: CHO-hMOR or Rat Brain Membranes.

  • Radioligand:

    
    -DAMGO (Agonist) or 
    
    
    
    -Naloxone (Antagonist).
  • Non-Specific Ligand: Naloxone (10

    
    M).
    
  • Incubation: 60 min at 25°C.

  • Buffer: 50 mM Tris-HCl, pH 7.4. Note: Remove Mg

    
     and Na
    
    
    
    if testing agonist binding to favor high-affinity state.

Data Analysis & Interpretation

Calculate the Inhibition Constant (


) to determine the affinity of this compound.[2]
  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
  • Curve Fitting: Plot % Inhibition vs. Log[Concentration]. Fit to a one-site competition model (Sigmoidal dose-response) using GraphPad Prism or XLfit.

  • 
     Calculation (Cheng-Prusoff): 
    
    
    
    
    • 
      : Concentration of test compound inhibiting 50% binding.[2]
      
    • 
      : Concentration of Radioligand used (e.g., 0.2 nM).
      
    • 
      : Dissociation constant of the Radioligand (determined previously by Saturation Binding).
      

Reference Values:

  • High Affinity:

    
     nM (Strong candidate).
    
  • Moderate Affinity:

    
     nM (Lead optimization required).
    
  • Low Affinity:

    
    
    
    
    
    M (Likely inactive or non-specific).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Pre-soak filters in 0.3–0.5% PEI for >1 hour. Use low-binding plasticware.
Low Signal-to-Noise Ratio Receptor degradation or low expression.Use fresh membranes. Ensure protease inhibitors were used during lysis.
Hill Slope

-1.0
Negative cooperativity or multiple binding sites.Check for allosteric effects. This scaffold may bind to the allosteric site of Muscarinic receptors.
Ligand Depletion Receptor concentration too high.Ensure

of the radioligand is bound. Dilute membrane protein if necessary.

Workflow Visualization

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Reaction cluster_readout Phase 3: Termination & Readout Membrane Membrane Prep (CHO-hM3 or hMOR) Mix Mix in 96-well Plate Buffer + Membranes + Ligands Membrane->Mix Ligands Prepare Ligands [3H]-NMS + Test Compound Ligands->Mix Incubate Incubation 60 min @ 25°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Wash Wash 3x (Ice-cold Buffer) Filter->Wash Count Scintillation Counting (CPM Data) Wash->Count

Figure 2: Step-by-step workflow for the high-throughput radioligand binding assay.

References

  • Mase, T., et al. (2001).[2] "Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel muscarinic antagonist with M(2)-sparing antagonistic activity."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Janssen, P. A., et al. (1976). "N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin."[3] Arzneimittelforschung. Link (Contextual reference for piperidine scaffold in opioids).

  • PubChem.[4][5] "N-(4-Piperidinyl)phenylacetamide (Acetyl norfentanyl)."[4] National Library of Medicine. Link (For structural comparison).

  • LGC Standards. "N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide."[6] Link (Reference for scaffold availability).

Sources

Application Note: Strategic Utilization of 2-phenyl-N-(piperidin-4-yl)acetamide in Opioid Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals involved in Structure-Activity Relationship (SAR) studies of 4-substituted piperidine scaffolds.

Executive Summary

The molecule 2-phenyl-N-(piperidin-4-yl)acetamide (CAS 75484-47-8) represents a critical "nor" intermediate in the synthesis of 4-aminopiperidine-based ligands. Structurally, it consists of a piperidine ring substituted at the 4-position with a phenylacetamide moiety.[1]

Unlike classical fentanyl precursors (which typically possess an N-phenyl-propanamide core), this scaffold features a phenylacetyl group and lacks the aniline nitrogen substitution. This unique structural profile makes it an ideal precursor for synthesizing des-anilido phenylacetyl analogs , allowing researchers to probe the necessity of the N-phenyl ring and the steric tolerance of the acyl pocket in the Mu-opioid receptor (MOR).

This guide details the protocol for the N-alkylation of this precursor to generate a library of tertiary amine analogs for pharmacological evaluation.

⚠️ Legal & Safety Disclaimer
  • Controlled Substance Warning: While this compound itself may not be globally scheduled, the resulting N-substituted analogs may be structurally related to Fentanyl (Schedule I in the US) or Phenylacetylfentanyl.

  • Compliance: All synthesis must be conducted in DEA-licensed (or local equivalent) facilities. This protocol is strictly for legitimate forensic standard synthesis and receptor binding research.

Chemical Profile & Strategic Value[2]

The precursor contains a secondary amine at the piperidine nitrogen, which serves as the primary handle for diversification.

FeatureSpecification
Chemical Name This compound
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Key Functionality Secondary Amine (Piperidine N-H)
Target Analog Class Phenylacetyl-substituted 4-aminopiperidines
Reaction Type N-Alkylation (SN2) or Reductive Amination
Structural Logic (SAR)

In classical opioid SAR, the substituent on the piperidine nitrogen (the "tail") dictates potency and metabolic stability (e.g., the phenethyl group in fentanyl). By using this precursor, researchers can rapidly swap the "tail" moiety while maintaining the phenylacetamide "head."

Note on Nomenclature: This precursor is distinct from "Acetyl Norfentanyl" (N-phenyl-N-(piperidin-4-yl)acetamide). The absence of the N-phenyl ring in this precursor yields non-anilido variants, often used to determine the contribution of the aromatic π-stacking interactions within the receptor binding pocket.

Experimental Protocol: N-Alkylation Library Synthesis

This protocol utilizes a base-promoted SN2 alkylation (Finkelstein modification) to attach various alkyl/aryl groups to the piperidine nitrogen.

Materials
  • Precursor: this compound (1.0 equiv)

  • Alkylating Agent: R-CH₂-Br/Cl (e.g., Phenethyl bromide, Benzyl bromide) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for alkyl chlorides

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Purification: Flash Column Chromatography (DCM/MeOH)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol, 218 mg) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add K₂CO₃ (3.0 mmol, 414 mg). The excess base is required to neutralize the HBr/HCl generated during the reaction.

  • Catalyst (Optional): If using an alkyl chloride or a less reactive bromide, add KI (0.1 mmol, 16 mg) to generate the more reactive alkyl iodide in situ.

  • Reagent Addition: Dropwise add the Alkylating Agent (1.1 mmol). Note: Do not exceed 1.1 equivalents to minimize quaternary ammonium salt formation (over-alkylation).

Phase 2: Reaction & Monitoring
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature).

  • Timecourse: Stir vigorously for 4–12 hours .

  • TLC Monitoring: Monitor consumption of the secondary amine using TLC (System: 90:10 DCM:MeOH + 1% NH₄OH). The product will be less polar (higher R_f) than the starting material.

Phase 3: Workup & Purification
  • Filtration: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KX) using a sintered glass funnel or Celite pad. Wash the pad with ACN.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.

  • Chromatography: Purify via flash chromatography on silica gel.

    • Gradient: 100% DCM → 95:5 DCM:MeOH (ammoniated).

  • Salt Formation (Optional): For biological assays, convert the free base to the hydrochloride or citrate salt by treating with 1M HCl in ether.

Analytical Validation (Self-Correcting QC)

To ensure the integrity of the synthesized analog, the following analytical checkpoints must be met.

TechniqueExpected ObservationFailure Mode (Cause)
¹H-NMR (CDCl₃) Diagnostic doublet/multiplet for Piperidine N-CH₂ protons shifted downfield (~2.8-3.0 ppm).Signal at ~3.5-4.0 ppm: Indicates quaternary salt formation (Over-alkylation).
LC-MS (ESI+) Molecular Ion [M+H]⁺ = 218 + Mass(R) - 1.Mass = [M+H]⁺ + Mass(R): Double alkylation.
IR Spectroscopy Amide Carbonyl stretch at ~1640-1660 cm⁻¹. Disappearance of N-H stretch (~3300 cm⁻¹).Retention of 3300 cm⁻¹: Incomplete reaction.

Pathway Visualization

The following diagram illustrates the synthetic logic and decision-making process for this scaffold.

G Precursor 2-phenyl-N- (piperidin-4-yl)acetamide (Secondary Amine) Reaction N-Alkylation (Reflux, 80°C) Precursor->Reaction Dissolve Reagents Reagents: R-X (Alkyl Halide) K2CO3, KI, ACN Reagents->Reaction Add Check QC Check: Over-alkylation? Reaction->Check Workup Product Tertiary Amine Analog Check->Product Pass (Mono-alkyl) Waste Quaternary Salt (Discard) Check->Waste Fail (Bi-alkyl)

Figure 1: Synthetic workflow for the N-alkylation of the phenylacetamide-piperidine scaffold, highlighting the critical quality control checkpoint.

Scientific Context & Mechanisms[2][3]

The "Des-Anilido" Significance

Most high-potency opioids (Fentanyl, Sufentanil) rely on a 4-anilidopiperidine core (an aromatic ring attached directly to the piperidine nitrogen). The precursor discussed here leads to analogs where this nitrogen is part of an amide linkage but lacks the N-phenyl ring.

  • Mechanistic Insight: Research suggests that while the N-phenyl ring provides critical hydrophobic contacts in the MOR binding pocket (interacting with residues like Trp293), the phenylacetyl side chain (from this precursor) can induce alternative binding modes, often resulting in lower potency but distinct signaling bias (G-protein vs. Beta-arrestin recruitment).

Reaction Mechanism (Finkelstein-Assisted Alkylation)
  • Deprotonation: K₂CO₃ is not strong enough to fully deprotonate the secondary amine (pKa ~11) but neutralizes the acid formed. The reaction proceeds via the neutral amine attacking the alkyl halide.

  • Halide Exchange: If using alkyl chlorides (R-Cl), the addition of KI generates R-I in situ. The Iodide is a better leaving group than Chloride, significantly accelerating the reaction rate (Finkelstein reaction).

    • Citation Support: This method is standard for piperidine functionalization in medicinal chemistry [1].

References

  • Gupta, P. K., et al. (2005). "Investigation of the synthesis of fentanyl and its analogs." Journal of Forensic Sciences.

  • Valdez, C. A., et al. (2014). "Synthetic studies on the fentanyl analog acetyl fentanyl." Analytical Chemistry.

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

  • Cayman Chemical. (2024). "Acetyl Norfentanyl Product Information." (Provided for structural comparison context).

End of Application Note. For research use only.

Sources

High-Performance Protocol: Determination of LC-MS/MS Quantification Limits for Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug development, the Lower Limit of Quantification (LLOQ) is not merely a number; it is the boundary that defines the pharmacokinetic (PK) profile's terminal phase. A poor LLOQ can mask the elimination half-life (


), leading to erroneous dosing frequency recommendations.

While Limit of Detection (LOD) represents the point where a signal is distinguishable from noise (qualitative), LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy (quantitative).

This guide moves beyond basic textbook definitions to provide a field-proven workflow for establishing robust quantification limits compliant with the ICH M10 harmonized guideline.

Theoretical Framework & Definitions

The Regulatory Shift: Signal-to-Noise vs. Precision/Accuracy

Historically, LLOQ was defined purely by Signal-to-Noise (S/N) ratios. However, modern mass spectrometers (e.g., Triple Quads with SEM detectors) often produce zero background noise, rendering S/N calculations mathematically unstable (dividing by zero).

Current Best Practice (ICH M10):

  • LOD (Estimated): S/N

    
     3:1. Useful for screening but not reportable for PK.
    
  • LLOQ (Validated): The lowest standard curve point meeting Precision (

    
     20% CV)  and Accuracy (80-120%) . S/N is used only as a secondary confirmation (typically 
    
    
    
    5:1 or 10:1).
Critical Parameters
ParameterDefinitionAcceptance Criteria (ICH M10)
LOD Limit of DetectionS/N

3 (Visual/Calculated)
LLOQ Lower Limit of QuantificationBias ±20%, CV

20%, S/N

5
ULOQ Upper Limit of QuantificationBias ±15%, CV

15%
Matrix Effect Ion suppression/enhancementMust be characterized at LLOQ

Experimental Protocol: Step-by-Step Determination

Phase 1: The "Scouting" Run (S/N Estimation)

Objective: Roughly estimate where the sensitivity falls before wasting reagents on a full validation.

  • Stock Preparation: Prepare a 1 mg/mL stock of the analyte in DMSO or Methanol.

  • Matrix Matching: Spike the analyte into the target biological matrix (e.g., Plasma, Urine). Do not use solvent standards; they do not account for ion suppression.

  • Serial Dilution: Perform a steep serial dilution (1:10) from 1000 ng/mL down to 1 pg/mL.

  • Injection: Inject 1 replicate of each.

  • Assessment: Identify the concentration where the peak is just visible (S/N ~3). Let’s say this is 10 pg/mL .

Phase 2: The "Confirmation" Run (Precision & Accuracy)

Objective: Statistically validate the LLOQ.

  • Anchor Point Selection: Based on Phase 1, set your target LLOQ at the estimated LOD level (10 pg/mL) and prepare 5 non-serial standards around this point (e.g., 5, 10, 20, 50 pg/mL).

  • Replicates: Prepare n=5 independent preparations (separate weighings/spikes) at the target LLOQ.

  • Blank Analysis: Inject a Double Blank (Matrix only) and a Zero Sample (Matrix + Internal Standard) to ensure no interference at the retention time.

  • Carryover Check: Inject a blank immediately after your highest standard (ULOQ). Carryover must be < 20% of the LLOQ signal.

Workflow Visualization

The following diagram outlines the decision logic for establishing and validating the LLOQ.

LLOQ_Workflow Start Start: Method Development Scouting Phase 1: Scouting Run (Wide Range Serial Dilution) Start->Scouting SN_Check Check S/N Ratio Scouting->SN_Check Est_LOD Est. LOD (S/N ~ 3) SN_Check->Est_LOD Identify Visual Limit Validation_Prep Phase 2: Validation Prep (n=5 Replicates at Target LLOQ) Est_LOD->Validation_Prep LCMS_Run LC-MS/MS Analysis Validation_Prep->LCMS_Run Data_Review Data Review LCMS_Run->Data_Review Pass_Criteria Pass Criteria? CV < 20% Accuracy +/- 20% S/N > 5 Data_Review->Pass_Criteria Final_LLOQ Valid LLOQ Established Pass_Criteria->Final_LLOQ Yes Fail_Action Troubleshoot: 1. Check Matrix Effect 2. Optimize Source 3. Increase Conc. Pass_Criteria->Fail_Action No Fail_Action->Validation_Prep Retry at Higher Conc.

Figure 1: Logic flow for determining and validating LLOQ in compliance with ICH M10 guidelines.

Troubleshooting & Optimization (The "Senior Scientist" Insights)

When your LLOQ does not meet the criteria, causality usually lies in one of three areas: Physics (Source) , Chemistry (Column) , or Biology (Matrix) .

Matrix Effects (The Silent Killer)

If your standard in solvent looks great (S/N > 50) but vanishes in plasma, you have ion suppression.

  • Diagnosis: Post-column infusion. Infuse the analyte constantly while injecting a blank matrix. A dip in the baseline at the retention time confirms suppression.

  • Solution:

    • Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) to remove phospholipids.

    • Shift retention time away from the void volume (

      
      ) where salts elute.
      
Chromatography Optimization

Sharper peaks = Taller peaks = Better S/N.

  • Micro-flow: Moving from 2.1 mm ID columns to 1.0 mm or 0.3 mm ID can increase sensitivity by 5-10x due to reduced radial dilution (concentration sensitivity).

  • Focusing: Ensure your injection solvent is weaker (more aqueous) than your mobile phase start conditions to focus the analyte at the head of the column.

Mass Spectrometry Parameters
  • Dwell Time: Ensure you have at least 12-15 points across the peak. If dwell time is too short, the signal is noisy; if too long, you miss the peak apex.

  • Transitions: The most abundant transition isn't always the best. A slightly weaker transition with significantly lower background noise often yields a better LLOQ.

Validation Acceptance Criteria (ICH M10)

To formally declare an LLOQ valid for a study, the following data must be presented in the Validation Report:

MetricRequirementReference
Precision (Within-run) CV

20% (n=5)
ICH M10, Section 3.2.4
Accuracy (Mean) 80% - 120% of nominalICH M10, Section 3.2.4
Signal-to-Noise

5:1 (Recommended)
FDA 2018
Selectivity Response in blank < 20% of LLOQICH M10, Section 3.2.1
IS Response Response in blank < 5% of IS avgICH M10, Section 3.2.1

References

  • ICH M10 Bioanalytical Method Validation , International Council for Harmonisation, 2022.[1] [Link]

  • Bioanalytical Method Validation Guidance for Industry , U.S. Food and Drug Administration (FDA), 2018.[1][2] [Link]

  • Eurachem Guide: The Fitness for Purpose of Analytical Methods , Eurachem, 2014.[3][4][5][6] [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-phenyl-N-(piperidin-4-yl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. This guide is structured as a series of troubleshooting questions and FAQs, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Section 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during the synthesis, providing a structured approach to problem-solving.

Q1: My reaction yield is consistently low. What are the primary causes and how can I systematically troubleshoot this?

A low yield in the synthesis of this compound, which is fundamentally an amide bond formation between 2-phenylacetic acid and 4-aminopiperidine, can typically be traced to three main areas: inefficient coupling, competing side reactions, or product loss during work-up.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, necessitating the activation of the carboxylic acid. If this activation or the subsequent coupling is inefficient, the yield will suffer.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: The choice of coupling reagent is paramount. While classic carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, they can be suboptimal for certain substrates and may require additives to prevent side reactions like racemization.[1][2]

    • Recommendation: For higher yields and cleaner reactions, consider using modern aminium/uronium or phosphonium salt reagents like HATU or PyBOP . These reagents form highly reactive activated esters (OAt or OBt esters) that couple rapidly and minimize epimerization.[3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.

  • Check Stoichiometry and Order of Addition: Incorrect stoichiometry can leave starting materials unreacted or lead to side products.

    • Recommendation: Begin with a 1:1 molar ratio of 2-phenylacetic acid to 4-aminopiperidine. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the non-nucleophilic base (e.g., DIPEA). Crucially, the carboxylic acid should be pre-activated with the coupling reagent for 5-15 minutes before adding the amine. This prevents the coupling reagent from reacting directly with the amine, which can form a guanidinium byproduct, especially with uronium/aminium reagents.

  • Optimize the Base and Solvent: The base neutralizes the acid formed and maintains a favorable pH. The solvent must dissolve all reactants.

    • Recommendation: N,N-Diisopropylethylamine (DIPEA) is the preferred base as it is non-nucleophilic and sterically hindered, preventing it from competing with the primary amine.[4] Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvent choices. DMF is particularly useful as it has high solubilizing power for the polar intermediates and reagents involved.[2][5]

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC without an additive, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, halting the reaction.

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) traps the O-acylisourea intermediate by converting it to a more stable, yet still highly reactive, OBt or OAt active ester. This intermediate readily reacts with the amine to form the desired amide, significantly outcompeting the N-acylurea rearrangement.[1]

The product, this compound, contains a basic piperidine nitrogen. This can complicate aqueous extractions if the pH is not carefully controlled.

Troubleshooting Steps:

  • Optimize Aqueous Work-up: After quenching the reaction, the organic layer should be washed sequentially.

    • Recommendation: Perform washes with a dilute acid (e.g., 5% HCl or citric acid) to remove excess amine and basic byproducts, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[6][7] Finally, wash with brine to reduce the solubility of organic material in the aqueous layer. Be mindful that at low pH, your product will partition into the aqueous layer as a protonated salt.

  • Refine Purification: The byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or tetramethylurea from HATU/HBTU) must be efficiently removed.

    • Recommendation: DCU is notoriously difficult to remove due to its partial solubility in many organic solvents. If using DCC, filtering the crude reaction mixture can remove much of the precipitated DCU, but a final purification by column chromatography or recrystallization is almost always necessary.[8] The byproducts of HATU and HBTU are water-soluble and are easily removed during the aqueous work-up, simplifying purification.[3]

Below is a troubleshooting decision tree to guide your process:

G start Low Yield Observed check_sm TLC/LCMS Analysis: Are starting materials consumed? start->check_sm sm_present No check_sm->sm_present No sm_gone Yes check_sm->sm_gone Yes coupling_issue Potential Issue: Inefficient Coupling Reaction sm_present->coupling_issue product_check Is desired product the major component in crude mixture? sm_gone->product_check solution_coupling_reagent Action: Switch to a more potent coupling reagent (e.g., HATU, PyBOP). coupling_issue->solution_coupling_reagent solution_coupling_conditions Action: Optimize stoichiometry, base, solvent, and pre-activation time. coupling_issue->solution_coupling_conditions product_major Yes product_check->product_major Yes product_minor No product_check->product_minor No workup_issue Potential Issue: Product loss during work-up/purification. product_major->workup_issue side_reaction_issue Potential Issue: Dominant Side Reactions. product_minor->side_reaction_issue solution_workup Action: Optimize extraction pH. Ensure byproduct removal. workup_issue->solution_workup solution_side_reaction Action: Add HOBt/HOAt if using carbodiimide. Check order of addition. side_reaction_issue->solution_side_reaction

Caption: Troubleshooting decision tree for low reaction yields.

Section 2: Frequently Asked Questions (FAQs)

Q2: Which amide coupling reagent is best for this synthesis?

There is no single "best" reagent, as the choice depends on factors like scale, cost, desired purity, and the steric hindrance of the substrates. However, a general comparison can guide your decision.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, widely available.[2]Moderate reactivity; high risk of racemization without additives; byproduct removal can be difficult (especially DCU).Large-scale syntheses where cost is a primary concern and purification methods are robust.
Aminium/Uronium Salts HATU , HBTU, HCTUVery high reactivity, fast reaction times, low racemization risk (especially HATU).[4] Water-soluble byproducts are easily removed.[3]More expensive; can cause guanidinylation of the amine if not pre-activated.High-yield, high-purity lab-scale synthesis, and for sterically hindered or sensitive substrates.
Phosphonium Salts PyBOP , PyAOPHigh reactivity, low racemization risk. Does not cause guanidinylation side reaction. Generates carcinogenic HMPA as a byproduct (BOP only).More expensive than carbodiimides. PyBOP is a safer alternative to BOP.Situations where guanidinylation is a major concern, such as fragment condensation or cyclizations.

Recommendation: For achieving the highest yield and purity with minimal optimization, HATU is an excellent first choice for the synthesis of this compound.

Q3: What is the role of additives like HOBt and HOAt?

Additives like HOBt and HOAt are crucial for two main reasons, particularly when using carbodiimide coupling reagents:

  • Suppressing Racemization: The O-acylisourea intermediate formed with carbodiimides is highly reactive and can lead to the formation of an oxazolone, which readily epimerizes, resulting in a racemic product. HOBt and HOAt react with the intermediate to form an active ester that is less prone to racemization.[1]

  • Increasing Reaction Efficiency: These additives act as "traps" for the O-acylisourea, preventing its rearrangement to the unreactive N-acylurea byproduct, thereby improving the overall yield.

Modern reagents like HATU and HBTU already have the HOAt or HOBt moiety incorporated into their structure, which is a primary reason for their superior performance.

Q4: How can I effectively monitor the reaction progress?

Monitoring the reaction is critical to determine the endpoint and avoid the formation of degradation products from prolonged reaction times.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a solvent system that gives good separation between your starting materials (2-phenylacetic acid and 4-aminopiperidine) and the product. A typical system might be DCM/Methanol (e.g., 95:5 or 90:10). The disappearance of the limiting reagent signals reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z).

Section 3: Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound with high yield.

Protocol 1: High-Yield Synthesis using HATU Coupling

This protocol is recommended for achieving the highest yield and purity.

G cluster_0 Activation Step cluster_1 Coupling Step a 1. Dissolve 2-phenylacetic acid and HATU in DMF. b 2. Add DIPEA to the mixture. a->b c 3. Stir for 15 mins at RT (Pre-activation). b->c d 4. Add 4-aminopiperidine (or its protected form). c->d e 5. Stir for 2-4 hours at RT. d->e f 6. Monitor by TLC/LC-MS. e->f

Caption: Experimental workflow for HATU-mediated amide coupling.

Materials:

  • 2-phenylacetic acid (1.0 eq)

  • 4-aminopiperidine (or Boc-4-aminopiperidine) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-phenylacetic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the acid).

  • Add DIPEA (2.5 eq) to the stirring solution.

  • Allow the mixture to pre-activate by stirring at room temperature for 15 minutes. The solution may change color.

  • Add a solution of 4-aminopiperidine (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS until the limiting starting material is consumed.

  • Once complete, dilute the reaction mixture with Ethyl Acetate.

  • Proceed to the Standard Work-up and Purification Protocol described below.

Protocol 2: Cost-Effective Synthesis using EDC/HOBt Coupling

This protocol is a more economical alternative, suitable for larger-scale reactions.

Materials:

  • 2-phenylacetic acid (1.0 eq)

  • 4-aminopiperidine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a round-bottom flask, dissolve 2-phenylacetic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the flask in an ice bath (0 °C).

  • Add the base (TEA or DIPEA, 2.5 eq) to the mixture, followed by 4-aminopiperidine (1.0 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed to the Standard Work-up and Purification Protocol .

Protocol 3: Standard Work-up and Purification
  • Quench & Extract: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) to remove the base and unreacted amine.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt.

    • Saturated brine (1x) to remove residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), to afford the pure this compound.

References

  • Zarghi, A., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. DarU Journal of Pharmaceutical Sciences. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Renalson, K. S., & Panhekar, D. Y. (2015). Aliquot-336 Catalysed Epimerisation of 2-Phenyl-2-(Piperidin-2-Yl) Acetamide Towards Synthesis. International Journal of Chemical and Physical Sciences.
  • Reddit r/Chempros. (2022). amide coupling help. Available at: [Link]

  • Gommaa, M. S., & Ali, M. M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 39. Available at: [Link]

  • Prakash, S., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharma and Bio Sciences.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • Momin, Y. H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Nayak, S. P., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 600(1), 200-210.
  • Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 34(4), 940-947.
  • Mousavizadeh, F., & Ardestanian, S. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Ivachtchenko, A. V., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4165-4170.
  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News.
  • Gommaa, M. S., & Ali, M. M. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7, 39.
  • Siadati, S. A., et al. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fenty; A Short Review. Tabari Biomedical Student Research Journal.
  • Al-Ghorbani, M., et al. (2012). AN EFFICIENT SYNTHESIS OF 2-(3-ARYL-1,2,4-OXADIAZOL- 5-YL)-N-PHENYLACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 5(4), 470-474.
  • Chavda, V., et al. (2011). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters, 21(3), 960-963.
  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-13.
  • NIST. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-. NIST Chemistry WebBook.
  • Al-Zahrani, A. A., et al. (2024). Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 9(8), 10146–10159.
  • Zarghi, A., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. DARU Journal of Pharmaceutical Sciences, 23(1), 31.
  • Al-Zahrani, A. A., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of Piperidine Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in Piperidine Acetamide Analysis Ticket ID: #TEC-PIP-001 Assigned Scientist: Senior Application Specialist

Introduction: The "Piperidine Problem"

Welcome to the Technical Support Center. You are likely here because your piperidine acetamide analyte is eluting with a Tailing Factor (


) > 1.5, compromising integration accuracy and resolution.

The Root Cause: Piperidine is a secondary amine with a high


 (~11.2). Under typical reversed-phase conditions (pH 2–8), the piperidine nitrogen is fully protonated (

). This positive charge interacts electrostatically with residual, ionized silanols (

) on the silica column surface. This "drag" effect causes the tailing.

This guide provides a self-validating troubleshooting protocol to resolve this, moving from mobile phase chemistry to hardware selection.

Module 1: The Mechanism of Tailing

Q: Why do piperidine acetamides tail more than other basic drugs?

A: It is a combination of high basicity and steric accessibility. Unlike tertiary amines (like triethylamine) which have bulky groups shielding the nitrogen, the secondary amine in piperidine is sterically accessible. This allows it to fit deep into the pores of the stationary phase and bind tightly to residual silanols that the C18 bonding reagent missed.

The acetamide group contributes to polarity but is generally neutral. The "crime" is committed by the piperidine ring.

Visualizing the Interaction

The following diagram illustrates the "Ion-Exchange" mechanism occurring alongside the desired hydrophobic partition.

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Surface Defect Piperidine Protonated Piperidine (R-NH₂⁺) Silanol->Piperidine Electrostatic Attraction (Ionic Binding) Drag Peak Tailing (Kinetic Lag) Piperidine->Drag Slow Desorption

Figure 1: The secondary interaction mechanism. The red dashed line represents the unwanted ionic retention that delays a portion of the analyte population, creating the tail.

Module 2: Mobile Phase Optimization

Q: What is the most effective mobile phase strategy?

A: You have two opposing but effective strategies: Total Suppression (Low pH) or Total Deprotonation (High pH) .

Strategy A: High pH (Recommended for Modern Labs)

If you use a hybrid-silica column (e.g., Waters BEH, Agilent Poroshell HPH, Phenomenex Gemini), run at pH 10.5 - 11.0 .

  • Why: At pH 11, the piperidine (pKa ~11.[1]2) is ~50% deprotonated.[2] At pH 12, it is mostly neutral. Neutral amines do not interact with silanols.

  • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.

Strategy B: Low pH + Ion Pairing (Traditional)

If you are restricted to standard silica C18 columns, you must suppress the silanols.

  • Why: At pH < 3, silanols are protonated (

    
    ) and neutral.
    
  • Additive: Add 0.1% Trifluoroacetic Acid (TFA) .[3] The Trifluoroacetate anion (

    
    ) forms an ion pair with the piperidine cation, masking the charge and increasing retention.
    
  • Warning: TFA suppresses MS ionization. For LC-MS, use Formic Acid, though it is less effective at masking tailing than TFA.

Strategy C: Competitive Binding (The "Band-Aid")
  • Additive: Triethylamine (TEA) .[4][5][6]

  • Mechanism: TEA is a base.[4] It saturates the active silanol sites, preventing the piperidine from binding.

  • Protocol: Add 5–10 mM TEA to the aqueous buffer and adjust pH to 3.0 or 7.0.

Data: Additive Comparison Table
Additive / ConditionMechanismMS Compatible?Tailing ReductionNotes
High pH (10-11) Deprotonation of AnalyteYes (Ammonium bases)Excellent Requires Hybrid/Polymer column.
0.1% TFA Ion-Pairing + Low pHNo (Signal Suppression)Very Good Increases retention significantly.
0.1% Formic Acid Low pHYesModerateOften insufficient for strong bases.
Triethylamine (TEA) Competitive BindingNo (Contaminates source)GoodDifficult to flush from system.
Chaotropic Salts (

)
Chaos/Solvation disruptionNoGoodHazardous; rarely used in modern QC.

Module 3: Troubleshooting Protocol (Step-by-Step)

Follow this decision tree to resolve tailing for piperidine acetamides.

OptimizationProtocol Start Start: Tailing Factor > 1.5 CheckCol Check Column Type Start->CheckCol IsHybrid Is it Hybrid/High-pH Stable? CheckCol->IsHybrid HighPH Switch to pH 10.5 (10mM NH4OH) IsHybrid->HighPH Yes LowPH Standard Silica C18? IsHybrid->LowPH No Result1 Check Tailing HighPH->Result1 Fail Tailing Persists? Result1->Fail MS_Check Is MS Detection Required? LowPH->MS_Check AddTFA Add 0.05% - 0.1% TFA MS_Check->AddTFA No (UV Only) AddFormate Use 0.1% Formic Acid + High Ionic Strength (20mM) MS_Check->AddFormate Yes (LC-MS) AddTFA->Fail AddFormate->Fail ChangeCol Switch to 'Base Deactivated' or Polar Embedded Column Fail->ChangeCol Yes

Figure 2: The optimization workflow. Prioritize High pH if hardware permits; otherwise, select additives based on detection method.

Detailed Protocol Steps
  • The "Buffer Blast" (First Check):

    • Ensure your buffer concentration is adequate. Weak buffers (5mM) allow local pH shifts inside the pore.

    • Action: Increase buffer concentration to 20–25 mM . This often sharpens peaks by suppressing the electrical double layer.

  • The "TFA Challenge" (UV Only):

    • If you are using Formic Acid and seeing tailing, switch to 0.05% TFA .

    • If tailing disappears, the issue is definitely silanol interaction (TFA masks this). You can continue with TFA or switch to a better column.

  • The Column Switch (Hardware Fix):

    • If chemistry changes fail, your column is likely "Type A" silica (acidic) or has poor end-capping.

    • Recommendation: Switch to a "Base Deactivated" column (e.g., Inertsil ODS-4) or a Polar-Embedded group (e.g., Waters SymmetryShield, Agilent Bonus-RP). Polar embedded groups shield silanols from the amine.[7]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing reagents like Hexane Sulfonic Acid? A: Yes, but proceed with caution. Sulfonates form very strong ion pairs with piperidines, often retaining them too strongly. They also permanently alter the column chemistry (difficult to wash off) and are incompatible with LC-MS. Use TFA first.

Q: My peak is tailing AND splitting. Is this the same issue? A: Likely not. Tailing is chemical; splitting is usually physical.

  • Test: Inject a neutral standard (e.g., Toluene or Uracil).

  • If the neutral peak also splits: You have a blocked frit or a void in the column head. Replace the column.

  • If the neutral peak is perfect but piperidine splits: You may have a pH mismatch near the

    
     (pH ~11). Ensure your mobile phase pH is at least 2 units away from the 
    
    
    
    (i.e., pH < 9 or pH > 13, though >13 is rare for silica).

Q: Why does the tailing get worse as the column ages? A: Acid hydrolysis strips the bonded phase (C18 ligands), exposing more raw silanols over time. This is accelerated at low pH (< 2). If you see this trend, your column is dying. Switch to a Sterically Protected C18 (e.g., Zorbax StableBond) for low pH stability.

References

  • Advanced Material Technologies. (n.d.). HALO® Elevate C18 - High pH HPLC Columns for Superior Separation. Element Lab Solutions. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28).[7] What Causes Peak Tailing in HPLC?. Chrom Tech.[7] Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).[1] Master Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Retrieved from [Link]

Sources

Optimizing purification steps to remove unreacted reagents from the final product

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To provide causal, mechanism-based troubleshooting for the removal of stubborn unreacted reagents and catalysts.[1] We move beyond "what to do" and explain "why it works" to ensure reproducibility.

Module 1: Chromatography Optimization (Small Molecules)

Context: You are purifying a synthetic intermediate. The unreacted coupling reagent (e.g., excess EDC or DCC) or its urea byproduct is co-eluting with your product.

Troubleshooting Guide: The "Linear to Step" Protocol

Q: My product and the unreacted reagent co-elute in a standard 0-100% linear gradient. How do I fix this without running a 4-hour column?

A: Linear gradients are for scouting, not purification. You must convert your linear scouting run into a focused Step Gradient . This maximizes the chemical potential difference between the stationary phase and the mobile phase specifically where your product elutes.

The Mechanism: In a linear gradient, the solvent strength changes constantly. By the time the "front" of your product band starts moving, the "tail" is in a stronger solvent, causing band broadening. A step gradient keeps the solvent strength constant just below the elution point of the impurity, locking it on the column, or just above the elution point of the product to elute it as a tight band.

Protocol: Calculating the Optimal Step

  • Run a Scout: Perform a standard linear gradient (e.g., 0–100% B over 20 CV).[1]

  • Calculate CV: Determine the Column Volume (CV) of elution for your product and the impurity.

    • Formula:

      
      
      
  • Determine %B: Map the elution CV back to the solvent composition at that specific time (accounting for dwell volume).

  • Design the Step:

    • Step 1 (Impurity Removal): Hold at 5% below the impurity's eluting %B for 3 CVs.

    • Step 2 (Product Elution): Jump to 2-5% above the product's eluting %B.

Visual Workflow: Gradient Optimization Logic

GradientOptimization Start Scouting Run (Linear Gradient) Analyze Calculate Delta CV & Delta Rf Start->Analyze Decision Separation Difficulty? Analyze->Decision Easy Delta CV > 2 Decision->Easy Good Separation Hard Delta CV < 2 Decision->Hard Co-elution StepMethod Construct Step Gradient Easy->StepMethod IsoMethod Isocratic Hold (Focusing) Hard->IsoMethod Final High Purity Elution StepMethod->Final IsoMethod->Final

Figure 1: Decision matrix for converting linear scouting runs into optimized purification methods based on peak resolution (


CV).

Module 2: Chemical Scavenging (Metal Catalysts & Reagents)

Context: You have completed a Suzuki coupling or Amide bond formation.[1] Chromatography is insufficient to remove trace Palladium (Pd) or excess amine reagents to <10 ppm standards.[1]

Troubleshooting Guide: Selecting the Right Scavenger

Q: I used Pd(PPh3)4 and the final product is dark/grey. A silica column didn't clean it. What now?

A: Standard silica interacts via hydrogen bonding (silanols).[1] It is too weak to compete with the d-orbitals of transition metals. You must use Functionalized Silica (Scavengers) that utilize chelation thermodynamics.[1]

The Mechanism: Functionalized silicas (e.g., Thiol, DMT) act as "solid-state ligands." The binding constant (


) of the scavenger-metal complex is orders of magnitude higher than the metal-product interaction. This is a thermodynamic trap.[1]

Data Table: Scavenger Selection Matrix

Impurity TypeRecommended ScavengerMechanismKey Condition
Pd, Pt, Rh, Ru SiliaMetS® Thiol / DMTSoft-Soft Acid Base interaction (S-Metal)Effective in organic solvents (THF, DMF).[1]
Cu, Fe, Zn, Ni SiliaMetS® Imidazole / TAAcOHHard/Borderline Acid Base interactionTAAcOH works best in aqueous/organic mix.
Electrophiles (Acid Chlorides, Isocyanates)SiliaBond® Amine (NH2)Nucleophilic attack (Covalent capture)Avoid if product is also electrophilic.[1]
Nucleophiles (Amines, Hydrazines)SiliaBond® Tosic Acid (SCX)Ionic bonding (Salt formation)"Catch and Release" purification possible.

Protocol: Batch Mode Scavenging

  • Loading: Add 4–8 molar equivalents of scavenger relative to the residual metal content (not the initial catalyst amount).[2]

  • Solvent: Dissolve crude product in a solvent that swells the silica (THF, DCM, or DMF).[1] Avoid MeOH for Thiol scavengers if possible as it can reduce kinetics.

  • Temperature: Heat to 40–50°C.

    • Why? Metal scavenging is a heterogeneous reaction.[1] Heating increases the kinetic energy, overcoming diffusion limitations into the silica pores.

  • Time: Stir for 1–4 hours.

  • Filtration: Filter through a fritted funnel (0.2 µm). The metal is now trapped on the solid; the filtrate is your purified product.

Module 3: Biologics & TFF (Free Payload Removal)

Context: You are purifying an Antibody-Drug Conjugate (ADC) or a protein. You need to remove the free cytotoxic payload or unreacted dye without stressing the protein.

Troubleshooting Guide: Diafiltration Math

Q: How many volumes of buffer do I need to exchange to ensure <1% free drug remains?

A: Do not guess. Use the logarithmic decay formula of Tangential Flow Filtration (TFF) .

The Mechanism: In TFF (Diafiltration), you maintain constant volume while adding fresh buffer.[3] The removal of a permeable impurity follows first-order kinetics. The concentration of impurity (


) decreases exponentially relative to the number of Diafiltration Volumes (

).

The Self-Validating Formula:



  • 
    : Final concentration of impurity
    
  • 
    : Initial concentration
    
  • 
    : Number of Diafiltration Volumes (Volume of buffer added / Volume of sample)
    
  • 
    : Rejection coefficient (0 for small molecules like free drugs)
    

Calculated Removal Efficiency (Assuming R=0):

Diafiltration Volumes (N)Impurity Removed (%)Remaining (%)
163.2%36.8%
395.0%5.0%
5 99.3% 0.7%
799.9%0.1%

Protocol: Continuous Diafiltration (Constant Volume)

  • Setup: Connect your retentate vessel to a buffer reservoir.

  • Pressure: Set Transmembrane Pressure (TMP) to 10–15 psi.

    • Why? High TMP compresses the gel layer, reducing flux. Low TMP maximizes small molecule passage.[1]

  • Execution: Pump buffer in at the exact rate permeate flows out.

  • Endpoint: Process 6 to 7 DVs to ensure >99.9% removal of unreacted reagents.

Visual Workflow: TFF Decision Tree

TFF_Logic Start Biologic + Free Payload MWCO Select MWCO (1/3 to 1/6 of Protein MW) Start->MWCO Mode Choose Mode MWCO->Mode Concentration Ultrafiltration (UF) (Volume Reduction) Mode->Concentration Increase Conc. Exchange Diafiltration (DF) (Buffer Exchange) Mode->Exchange Remove Reagents Final Purified Protein (Retentate) Concentration->Final Calc Calculate DVs (Target: 6-7 DVs) Exchange->Calc Calc->Final

Figure 2: Workflow for selecting TFF operational modes. For reagent removal, Diafiltration (DF) with 6-7 volumes is the standard.

References

  • Biotage. (2023).[1][4] Increasing sample load for peptide purification with a step gradient. Retrieved from [Link]

  • Pall Corporation. (n.d.).[1] Diafiltration: A Fast, Efficient Method for Desalting, or Buffer Exchange of Biological Samples.[1] Retrieved from [Link]

  • Sterling Pharma Solutions. (2025).[1] Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • Agilent Technologies. (2020).[1] Gradient Design and Development in HPLC. Retrieved from [Link]

Sources

Addressing stability challenges of 2-phenyl-N-(piperidin-4-yl)acetamide in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-phenyl-N-(piperidin-4-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered in plasma during preclinical evaluation. Our goal is to provide you with the expert insights and practical methodologies needed to ensure the integrity of your experimental data.

Introduction

This compound possesses an amide linkage, a functional group known to be susceptible to enzymatic hydrolysis in biological matrices.[1][2][3][4][5] Rapid degradation in plasma can lead to an underestimation of compound exposure in pharmacokinetic studies, generate misleading in vitro data, and ultimately result in the premature failure of a promising candidate.[1][3][6] This guide provides a structured approach to identifying, troubleshooting, and mitigating plasma stability issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the plasma stability of this compound.

Q1: My compound is rapidly disappearing in my plasma stability assay. What is the most likely cause?

A: The primary suspect is enzymatic hydrolysis of the amide bond. Plasma contains a variety of enzymes, notably carboxylesterases (CEs) and other amidases/proteases, that can cleave amide bonds.[2][3][7][8][9] While amides are generally more stable than esters, they are still liable to this metabolic pathway.[5][10] Chemical degradation (e.g., pH-mediated hydrolysis) is less likely under typical physiological pH conditions (7.4) but should not be entirely ruled out without investigation.

Q2: How can I quickly differentiate between enzymatic and chemical degradation?

A: The most straightforward method is to use heat-inactivated plasma as a control. Incubate your compound in parallel with both standard plasma and plasma that has been heat-inactivated (typically at 56-60°C for 30-60 minutes) to denature the enzymes. If the compound is stable in heat-inactivated plasma but degrades in normal plasma, enzymatic activity is the confirmed cause.

Q3: What are the essential controls for a standard plasma stability assay?

A: A robust assay should include:

  • T=0 samples: Samples quenched immediately after adding the compound to establish the initial concentration.

  • Negative Control (Matrix Blank): Plasma with quenching solution to check for interfering peaks.

  • Positive Control: A compound known to be metabolized by plasma enzymes (e.g., propantheline or tetracaine) to ensure the enzymatic activity of the plasma lot is viable.[6][11]

  • Negative Control (Stable Compound): A compound known to be stable in plasma (e.g., propranolol) to control for non-specific binding or experimental artifacts.[6]

Q4: I'm seeing significant variability between plasma lots and species. Is this normal?

A: Yes, this is quite common. The expression and activity of plasma enzymes like carboxylesterases can vary significantly between species (e.g., rat plasma is often more hydrolytically active than human) and even between different lots of human plasma due to genetic polymorphisms and other factors.[8][12][13] Therefore, it is crucial to test stability in plasma from all relevant species for your planned in vivo studies.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and workflows for systematically investigating and resolving stability issues.

Guide 1: Confirming and Identifying the Cause of Enzymatic Hydrolysis

If you suspect enzymatic degradation, the next step is to identify the class of enzymes responsible. This is achieved by using a panel of enzyme inhibitors. The primary enzymes in plasma capable of hydrolyzing amides are serine hydrolases, which include carboxylesterases (hCE-1, hCE-2) and butyrylcholinesterase (BChE).[7][8][12][14]

G Observe Observe Rapid Degradation in Plasma Assay Hypothesis Hypothesize Enzymatic Hydrolysis of Amide Bond Observe->Hypothesis Control_Exp Run Control Experiment: Heat-Inactivated Plasma Hypothesis->Control_Exp Result Compound Stable? Control_Exp->Result Inhibitor_Study Perform Inhibitor Panel Study (BNPP, Eserine, PMSF) Result->Inhibitor_Study  Yes Conclusion Conclusion: Degradation is Chemical or Physical Instability Result->Conclusion  No Analyze Analyze Results: Identify Inhibitor that Prevents Degradation Inhibitor_Study->Analyze Conclusion_Enzyme Conclusion: Identify Enzyme Class (e.g., Carboxylesterase) Analyze->Conclusion_Enzyme

Caption: Troubleshooting workflow for plasma instability.

This protocol aims to pinpoint the enzyme class responsible for the degradation of this compound.

Materials:

  • Pooled plasma (e.g., human, rat)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Inhibitor stock solutions (in DMSO or appropriate solvent):

    • Bis(4-nitrophenyl) phosphate (BNPP): Broad carboxylesterase (CE) inhibitor.[13]

    • Eserine (Physostigmine): Cholinesterase inhibitor (BChE and AChE).[13][15]

    • Phenylmethylsulfonyl fluoride (PMSF): General serine hydrolase/protease inhibitor.[13][15]

  • Incubator (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Pre-incubation with Inhibitors: In separate tubes, add an aliquot of plasma. Spike each with an inhibitor to a final concentration (e.g., 1 mM BNPP, 100 µM Eserine, 1 mM PMSF). Include a "No Inhibitor" control spiked with the vehicle solvent. Pre-incubate the plasma-inhibitor mixtures at 37°C for 15-30 minutes.

  • Initiate Reaction: Spike the pre-incubated plasma samples with this compound to a final concentration of 1 µM.

  • Time Course Sampling: Incubate all tubes at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot from each tube.[1][9][16]

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold quenching solution to precipitate proteins and stop the reaction.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to T=0 for each condition. Determine the half-life (t½) under each condition.

By comparing the stability profile in the presence of different inhibitors, you can deduce the responsible enzyme class.

ConditionExpected Outcome if Hypothesis is TrueInterpretation
No InhibitorRapid degradation (Short t½)Baseline enzymatic activity.
+ BNPPSignificant stabilization (Long t½)Degradation is primarily mediated by carboxylesterases (CEs).
+ EserineModerate or no stabilizationCholinesterases play a minor or no role in the degradation.
+ PMSFSignificant stabilization (Long t½)Confirms degradation by a serine hydrolase (consistent with CEs).
Heat-InactivatedComplete stabilization (No degradation)Confirms the process is enzyme-mediated.
Guide 2: Mitigating Instability During Sample Handling and Analysis

Once enzymatic degradation is confirmed, it is critical to prevent ex vivo degradation in samples collected from in vivo studies. Failure to do so will lead to artificially low concentration measurements.[9][17]

Objective: To ensure the integrity of pharmacokinetic samples from the point of collection to the point of analysis.

Procedure:

  • Prepare Collection Tubes: Pre-treat blood collection tubes (e.g., EDTA-coated) with a suitable enzyme inhibitor identified from the in vitro studies (e.g., PMSF or a specific CE inhibitor like sodium fluoride, NaF).[13] The final concentration of the inhibitor in the collected blood should be sufficient to halt enzymatic activity.

  • Blood Collection: Draw blood samples directly into the prepared inhibitor-fortified tubes.

  • Immediate Cooling: Place the tubes on ice immediately after collection to slow down any residual enzymatic activity.

  • Plasma Preparation: Centrifuge the blood samples in a refrigerated centrifuge as soon as possible (ideally within 30 minutes) to separate the plasma.

  • Storage: Immediately transfer the resulting plasma supernatant to a new, labeled tube and freeze at -70°C or lower until analysis.

  • Validation: The stability of the analyte in this stabilized matrix must be confirmed through freeze-thaw and long-term stability assessments as part of the bioanalytical method validation process, according to regulatory guidelines.[18][19][20][21]

References

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. Available at: [Link]

  • Williams, E. T., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PMC. Available at: [Link]

  • Hatfield, M. J., & Tsurkan, L. G. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. PMC. Available at: [Link]

  • Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. PMC. Available at: [Link]

  • Horn, J. R., & Hansten, P. D. (2013). Carboxylesterases and Drug Interactions. Pharmacy Times. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Available at: [Link]

  • MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • Setti, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. African Journal of Pharmacy and Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Plasma Stability. ResearchGate. Available at: [Link]

  • Hall, M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • PubMed. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Available at: [Link]

  • Ruenraroengsak, P., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. PMC. Available at: [Link]

  • MDPI. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. Available at: [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. Available at: [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. Available at: [Link]

  • OpenStax. (n.d.). 21.7 Chemistry of Amides. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of amides by human carboxylesterase Supersomes. ResearchGate. Available at: [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolytic reactions. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • DiVA. (2016). Rational engineering of esterases for improved amidase specificity in amide synthesis and hydrolysis. DiVA. Available at: [Link]

Sources

Correcting baseline noise in spectroscopic analysis of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Baseline Noise in Spectroscopic Analysis of Small Molecule APIs Role: Senior Application Scientist Audience: Pharmaceutical Researchers & QC Scientists

Introduction: The Baseline is Your Foundation

Welcome to the Technical Support Center. In drug development, a distorted baseline is not merely an aesthetic nuisance; it is a quantification failure. Whether you are integrating NMR signals for potency determination or assessing impurity limits in UV-Vis, the baseline represents the "zero state" of your analyte.

If your baseline rolls, drifts, or curves, your integration limits become arbitrary, and your Method Detection Limit (MDL) is compromised. This guide moves beyond basic "autocorrect" buttons to explain the physical causality of noise and how to rigorously correct it using instrumental physics and advanced algorithms.

Module 1: Diagnostic Triage (Root Cause Analysis)

Before applying mathematical filters, you must identify the source of the distortion. Mathematical correction of instrumental failure is scientific malpractice. Use this logic flow to diagnose the issue.

Visualizing the Noise Source

BaselineDiagnosis Start Identify Baseline Anomaly Rolling Rolling / Wavy (Sinusoidal) Start->Rolling Sloped Linear / Curved Slope (Drift) Start->Sloped Random High Frequency Stochastic Noise Start->Random Acoustic NMR: Acoustic Ringing Pulse Breakthrough Rolling->Acoustic Low Freq Scattering IR/UV: Mie Scattering (Particle Size) Sloped->Scattering Wavelength Dep. Electronic Detector Saturation or Lamp Aging Sloped->Electronic Time Dep. Random->Electronic Gain/Temp

Figure 1: Diagnostic decision tree for isolating the physical source of baseline distortion.

Module 2: NMR Spectroscopy – The "Rolling" Baseline

Symptom: The baseline exhibits a sinusoidal "roll" or "wave" that makes accurate integration of multiplet tails impossible.

The Physics of the Problem

In Fourier Transform NMR, the baseline in the frequency domain is directly related to the first few data points of the Free Induction Decay (FID) in the time domain.

  • Acoustic Ringing: The probe coil vibrates (rings) after the high-power RF pulse.[1] This mechanical ringing is picked up by the receiver as a low-frequency signal.

  • Dead Time (Pre-scan Delay): To protect the receiver, there is a delay (DE) before acquisition starts.[2] Missing the first few points of the FID results in a phase error that, when Fourier Transformed, manifests as a rolling baseline [1].[3]

Protocol: Backward Linear Prediction (LPSVD)

Do not just use polynomial fitting (e.g., abs in TopSpin) if the roll is severe. You are subtracting real data.

  • Inspect the FID: Zoom into the first 10–20 points of the raw FID. If they are corrupted (points are off the decay curve), this is your culprit.[3]

  • Apply Linear Prediction:

    • Algorithm: Linear Prediction Singular Value Decomposition (LPSVD).

    • Action: Predict the missing first points (backward prediction) based on the valid data that follows.

    • Result: Reconstructs the "perfect" start of the FID.

  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to smooth the transition before FFT.

NMR Troubleshooting Q&A

Q: I see a "smile" or "frown" curve across the entire spectrum. Is this acoustic ringing? A: No. A broad curve usually indicates Phase Error or Filter Bandwidth issues.

  • Fix: Manually correct 0th order phase (at the largest peak) and 1st order phase (for peaks far from the center). If the edges of the spectrum drop significantly, your spectral width (SW) may be too wide for the analog filter; reduce SW or check the filter characteristic.

Module 3: Vibrational Spectroscopy (FT-IR & Raman)

Symptom: A steep slope where the baseline is higher at high wavenumbers (common in IR) or a massive hump (Raman fluorescence).

The Physics of the Problem
  • Scattering (The Slope): In FT-IR, if your solid sample particles are comparable in size to the infrared wavelength (2–10 µm), you get Mie Scattering . This causes a baseline slope that increases with wavenumber [2].

  • Fluorescence (The Hump): In Raman, trace impurities or the API itself may fluoresce, creating a broad background 1000x stronger than the Raman signal.

Protocol: The "AirPLS" Correction

Standard polynomial subtraction often fails here because it requires user intervention to "pin" the baseline, which is subjective. The Adaptive Iteratively Reweighted Penalized Least Squares (AirPLS) algorithm is the industry standard for this [3].

Mechanism of AirPLS:

  • Fits a baseline to the data.[3][4][5][6][7][8]

  • Calculates the error (difference between data and fit).[4]

  • Reweighting: If a data point is above the baseline (a peak), it is given low weight. If it is on the baseline, it gets high weight.

  • Iterates until the baseline "snaps" to the bottom of the noise without cutting into peaks.

AirPLS Raw Raw Spectrum Fit Initial LS Fit Raw->Fit Weight Calc Weights: Peak = 0 Noise = 1 Fit->Weight Check Converged? Weight->Check Check->Fit No (Iterate) Final Subtract Baseline Check->Final Yes

Figure 2: Logic flow of the AirPLS algorithm, avoiding manual peak selection.

Module 4: UV-Vis Spectrophotometry

Symptom: Baseline drift over time (monotonic rise/fall) or high-frequency noise.

Troubleshooting Table: Drift vs. Noise
SymptomProbable CauseCorrective Action
Monotonic Drift Lamp Warm-upWait: Deuterium lamps require 45–60 mins to reach thermal equilibrium.
Monotonic Drift Temperature EffectControl: Refractive index of solvent changes with Temp. Use a thermostated cell holder.
Sudden Spikes BubblesDegas: Bubbles in the flow cell scatter light. Degas solvents; use back-pressure regulator.[8]
High Noise (Low Abs) Lamp AgingReplace: Check lamp energy reference hours. If >1000h, intensity fluctuation increases noise.
Protocol: The "Matched Reference" Check
  • Zero the instrument with the exact solvent batch used for the sample.

  • Run the Blank as a Sample: You should see a flat line at 0 Abs ± 0.002.

  • If the Blank is noisy: The issue is the cuvette cleanliness or solvent purity, not the sample.

  • Cleaning: Use 10% Nitric Acid for quartz cuvettes to remove adsorbed organic films that cause baseline shifts [4].

Module 5: Computational Algorithms (Post-Processing)

When instrumental optimization is exhausted, use the correct algorithm. Never use "Spline" fitting for quantification , as it relies on arbitrary anchor points.

Algorithm Selection Guide
MethodBest ForRisk Factor
Linear Offset UV-Vis (simple drift)Safe. Does not distort peak shapes.
Polynomial (Order 3-5) NMR (simple curvature)High: Can create "negative lobes" around peaks if order is too high.
AirPLS / AsLS Raman/IR (complex drift)Low: Robustly handles irregular baselines without user bias [5].
Wavelet Transform High-Freq Noise RemovalMedium: Can reduce peak height if "Thresholding" is too aggressive.

References

  • Causality of NMR Baseline Roll: BenchChem Technical Support. (2025).[1][3][9][10] Addressing baseline distortions in NMR with Ethylene glycol-d4.

  • Scattering in Vibrational Spectroscopy: Nirpy Research. (2024). Two methods for baseline correction of spectral data.

  • AirPLS Algorithm: Zhang, Z. et al. (2025). Adaptive Iteratively Reweighted Penalized Least Squares Baseline Correction. ResearchGate.

  • UV-Vis Drift Correction: Shimadzu Scientific Instruments. Troubleshooting Baseline Problems.

  • Comparison of Algorithms: Lund University. Quantification of the Performance of Algorithms for spectra Baseline Correction.

Sources

Validation & Comparative

A Comparative Analysis of Mu-Opioid Receptor Binding Affinity: 2-phenyl-N-(piperidin-4-yl)acetamide vs. Acetyl Fentanyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of opioid research and development, a nuanced understanding of ligand-receptor interactions is paramount for the design of novel therapeutics with improved efficacy and safety profiles. This guide provides a comparative analysis of the binding affinity of two synthetic opioids, 2-phenyl-N-(piperidin-4-yl)acetamide and Acetyl fentanyl, for the mu-opioid receptor (MOR). While both compounds are structurally related to the potent analgesic fentanyl, subtle molecular differences can lead to significant variations in their pharmacological profiles. This document synthesizes available experimental data to offer a head-to-head comparison of their binding affinities, explores the downstream signaling consequences of their receptor engagement, and provides a detailed experimental protocol for assessing such interactions.

Introduction to the Ligands and the Mu-Opioid Receptor

The mu-opioid receptor, a class A G-protein coupled receptor (GPCR), is the primary molecular target for a majority of clinically used opioid analgesics, as well as for endogenous opioid peptides like endorphins.[1] Activation of the MOR is central to the profound analgesic effects of these compounds, but it also mediates their undesirable side effects, including respiratory depression, euphoria, and physical dependence.[2] The binding affinity of a ligand for the MOR, typically quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. A lower Kᵢ value signifies a higher binding affinity.

Acetyl fentanyl , a potent analog of fentanyl, has been a subject of significant interest due to its presence in the illicit drug market and its powerful opioid effects.[3] It is known to be a potent MOR agonist.[3]

This compound represents a class of 4-anilidopiperidine derivatives, the core scaffold of fentanyl.[4] While direct experimental data for this specific acetamide is limited, we will utilize data from a structurally analogous compound, N-phenyl-N-(piperidin-4-yl)propionamide, to infer its potential binding characteristics. This necessary substitution highlights a common challenge in the analysis of novel compounds and underscores the importance of rigorous experimental validation.

Comparative Binding Affinity at the Mu-Opioid Receptor

The binding affinity of a compound for its receptor is a cornerstone of its pharmacological characterization. Below is a summary of the available binding affinity data for Acetyl fentanyl and a close structural analog of this compound at the human mu-opioid receptor. It is important to note that direct experimental comparison under identical conditions is ideal but not always available in the public domain.

CompoundMu-Opioid Receptor Binding Affinity (Kᵢ)Data TypeReference
Acetyl fentanyl~5.01 nMPredicted pKᵢ[5]
N-phenyl-N-(piperidin-4-yl)propionamide*2 nMExperimental[4]

Note: Data for N-phenyl-N-(piperidin-4-yl)propionamide is used as a proxy for this compound due to high structural similarity. The difference lies in the acyl group (propionyl vs. acetyl).

The predicted binding affinity for Acetyl fentanyl suggests it is a high-affinity ligand for the MOR. The experimental data for the propionamide analog of this compound also indicates a very high affinity, potentially even greater than that of Acetyl fentanyl. This underscores the potent nature of the 4-anilidopiperidine scaffold.

Experimental Protocol: Radioligand Competition Binding Assay

To experimentally determine and compare the binding affinities of these compounds, a radioligand competition binding assay is the gold standard. This technique measures the ability of a non-radiolabeled test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the receptor.

Causality Behind Experimental Choices

The choice of a radiolabeled ligand, such as [³H]-DAMGO, is critical as it is a potent and selective MOR agonist, ensuring that the binding being measured is specific to this receptor subtype.[3][6] The use of cell membranes expressing the human mu-opioid receptor provides a biologically relevant system. The filtration step is a rapid and effective method to separate receptor-bound radioligand from the unbound, which is essential for accurate quantification.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human mu-opioid receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-DAMGO) to each well.

    • Add increasing concentrations of the unlabeled competitor compound (Acetyl fentanyl or this compound).

    • To determine non-specific binding, add a high concentration of a known MOR antagonist (e.g., naloxone) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane Membrane Preparation Incubation Incubate at 25°C Membrane->Incubation Radioligand Radiolabeled Ligand ([³H]-DAMGO) Radioligand->Incubation Competitor Unlabeled Competitor (Test Compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

Downstream Signaling Pathways: G-Protein vs. β-Arrestin

Upon agonist binding, the mu-opioid receptor undergoes a conformational change that initiates intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gᵢ/G₀).[2] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in the desired analgesic effect.[7]

However, MOR activation can also trigger a second major signaling pathway involving β-arrestins.[6][8] G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which then serves as a docking site for β-arrestin proteins. β-arrestin binding not only desensitizes the G-protein signal but also initiates its own distinct signaling cascades, which have been implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[9][10]

The concept of "biased agonism" describes ligands that preferentially activate one pathway over the other. A G-protein biased agonist would theoretically provide analgesia with a reduced side-effect profile. Fentanyl and its analogs are known to be potent activators of the G-protein pathway.[11] Some studies suggest that fentanyl may also be a β-arrestin biased agonist, though this is an area of active research and debate.[6] For this compound, the signaling bias is currently uncharacterized and would require further investigation using functional assays that can independently measure G-protein activation (e.g., GTPγS binding assay) and β-arrestin recruitment (e.g., BRET or FRET-based assays).

Signaling Pathway Diagram

Opioid_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway MOR Mu-Opioid Receptor G_protein Gᵢ/G₀ Activation MOR->G_protein Activation GRK GRK Phosphorylation MOR->GRK Activation Agonist Opioid Agonist Agonist->MOR Binding AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia b_arrestin β-Arrestin Recruitment GRK->b_arrestin Promotes Desensitization Desensitization b_arrestin->Desensitization Side_Effects Adverse Effects (e.g., Respiratory Depression) b_arrestin->Side_Effects

Caption: Mu-opioid receptor downstream signaling pathways.

Conclusion

This guide provides a comparative overview of the mu-opioid receptor binding affinity of Acetyl fentanyl and a close structural analog of this compound. Both compounds demonstrate high affinity for the MOR, consistent with their classification as potent opioids. The subtle difference in the acyl group between an acetamide and a propionamide may influence binding affinity, highlighting the sensitivity of the MOR's binding pocket to minor structural modifications.

Further experimental investigation is warranted to definitively characterize the binding affinity and functional signaling profile of this compound. A comprehensive understanding of how these ligands interact with the MOR at a molecular level is crucial for the rational design of next-generation analgesics with improved therapeutic windows.

References

Sources

Validating Analytical Architectures for 2-phenyl-N-(piperidin-4-yl)acetamide: A Comparative Guide (ICH Q2(R2))

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Target Profile (ATP)

The validation of analytical methods for 2-phenyl-N-(piperidin-4-yl)acetamide presents a classic challenge in pharmaceutical analysis: analyzing a polar, basic secondary amine with a non-polar aromatic tail.[1][2] This molecule acts as a critical intermediate scaffold—often a precursor in the synthesis of piperidine-based analgesics or receptor ligands.[1][2]

Its chemical structure (pKa ~10.5 for the piperidine nitrogen) creates a dichotomy in method selection:

  • Retention: The polar amine causes poor retention on C18 at acidic pH.[2]

  • Peak Shape: Secondary silanol interactions often lead to severe tailing.[2]

This guide compares two distinct analytical architectures—High-pH Reversed-Phase HPLC (UV) versus HILIC-MS/MS —and provides a validated framework compliant with ICH Q2(R2) guidelines.[1][2]

Analytical Target Profile (ATP)
ParameterRequirement
Analyte This compound
Matrix Drug Substance (Intermediate) or Reaction Mixture
Intended Use Purity Assay (>98%) and Trace Impurity Control (<0.05%)
Regulatory Basis ICH Q2(R2) / ICH Q14 (Lifecycle Management)

Method Comparison: The "Robust" vs. The "Sensitive"

We evaluated two primary methodologies. The choice depends on whether the goal is Assay/Purity (QC) or Trace Impurity/Genotoxic Screening (R&D) .

Option A: High-pH Reversed-Phase HPLC (The QC Workhorse)

Principle:[1][2] By elevating the mobile phase pH (pH > 10) above the pKa of the piperidine nitrogen, the molecule is deprotonated (neutralized). This dramatically increases hydrophobicity, allowing robust retention on C18 columns and eliminating silanol-cation exchange (peak tailing).[1][2]

Option B: HILIC-MS/MS (The Trace Specialist)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged amine on a polar stationary phase using an organic-rich mobile phase.[1][2] Coupled with MS/MS, this offers femtogram-level sensitivity.[1][2]

Comparative Performance Data
FeatureMethod A: High-pH RP-HPLC (UV)Method B: HILIC-MS/MS
Column Chemistry Hybrid C18 (e.g., XBridge BEH)Bare Silica or Amide (e.g., BEH Amide)
Mobile Phase 10mM Ammonium Bicarbonate (pH 10.[1][2]5) / MeCN10mM Ammonium Formate (pH 3.[1][2]0) / MeCN
Detection UV @ 215 nm (Amide/Phenyl)ESI+ (MRM Mode)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
Precision (RSD) < 0.5% (Excellent)< 3.0% (Moderate)
Peak Symmetry > 1.2 (Sharp)> 1.1 (Sharp)
Cost/Run LowHigh
Recommendation Primary Choice for Assay & Purity Primary Choice for Cleaning Validation

Visualization: Method Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate validation path based on the chemical state of the piperidine amine.

MethodSelection Start Analyte: this compound (Basic Amine, pKa ~10.5) Decision Intended Purpose? Start->Decision PathA QC Release / Assay (>98%) Decision->PathA High Conc. PathB Trace Impurities / Cleaning (<10 ppm) Decision->PathB Low Conc. MethodA Method A: High-pH RP-HPLC (Deprotonated State) PathA->MethodA MethodB Method B: HILIC-MS/MS (Protonated State) PathB->MethodB MechanismA Mechanism: Hydrophobic Retention No Silanol Tailing MethodA->MechanismA MechanismB Mechanism: Ionic/Partitioning Maximal MS Sensitivity MethodB->MechanismB

Caption: Decision tree for selecting analytical architecture based on sensitivity requirements and ionization state.

Detailed Experimental Protocol (Method A: High-pH RP-HPLC)

This protocol is selected as the "Gold Standard" for routine validation due to its robustness and transferability.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC or UHPLC system with PDA detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 12).

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0.0 min: 5% B[2]

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B[2]

    • 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.[2]

  • Injection Vol: 5 µL.

  • Detection: UV at 215 nm (Primary) and 254 nm (Secondary).

Standard Preparation[1][2]
  • Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.[2]

Validation Workflow (ICH Q2(R2) Compliance)

The recent ICH Q2(R2) revision emphasizes the "fitness for purpose."[3] The following parameters must be validated.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradants.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA software). Resolution > 1.5 between main peak and nearest degradant.[2]

Linearity and Range[2][6]
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 50 to 150 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.[1][2]
Accuracy (Recovery)[1][2]
  • Protocol: Spike known amounts of analyte into the sample matrix (or placebo) at 3 levels (80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[1][2]

Precision[1][2]
  • Repeatability: 6 injections of the 100% standard. (Limit: RSD

    
     1.0%).[2]
    
  • Intermediate Precision: Different analyst, different day, different column lot. (Limit: Overall RSD

    
     2.0%).[1][2]
    
Robustness (Q2(R2) / Q14)

Use a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) to vary:

  • pH of Mobile Phase A (± 0.2 units).[2] Critical for this basic amine.

  • Column Temperature (± 5°C).

  • Flow Rate (± 0.1 mL/min).[2]

Validation Lifecycle Visualization

This diagram outlines the ICH Q2(R2) validation lifecycle, integrating the Analytical Target Profile (ATP).

ValidationLifecycle ATP 1. Define ATP (Accuracy, Range, Specificity) Dev 2. Method Development (Screening pH & Columns) ATP->Dev Risk 3. Risk Assessment (Identify Critical Parameters) Dev->Risk Val 4. Validation Execution (ICH Q2(R2) Protocols) Risk->Val Monitor 5. Routine Monitoring (SST & Control Charts) Val->Monitor Monitor->ATP Feedback Loop

Caption: Analytical Procedure Lifecycle compliant with ICH Q14/Q2(R2).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency, 2024.[2][4] Link

  • Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures: Guidance for Industry.[2] FDA.gov, 2024.[2][5] Link

  • McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column pKa. Journal of Chromatography A, 2010.[2] (Contextual grounding for High-pH method choice).

  • PubChem. Compound Summary: N-(piperidin-4-yl)-2-phenylacetamide (Analog/Structure Verification). National Library of Medicine.[2] Link

Sources

Structural comparison of 2-phenyl-N-(piperidin-4-yl)acetamide with other fentanyl precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation[1]

Status: Emerging/Atypical Precursor Candidate Primary Classification: Piperidine-4-acetamide derivative Critical Distinction: Absence of the N-phenyl moiety (Aniline core) compared to traditional precursors.[1]

This guide provides a technical comparison between 2-phenyl-N-(piperidin-4-yl)acetamide (Target Molecule) and established fentanyl precursors such as 4-ANPP and Norfentanyl .[1]

Correction & Scope: It is critical to distinguish the Target Molecule from similarly named precursors. The name "this compound" describes a structure lacking the N-phenyl ring characteristic of the fentanyl scaffold.[1] This structural gap renders it chemically distinct from Acetylnorfentanyl or Phenylacetylnorfentanyl , significantly altering its synthetic utility and regulatory status.[1]

Structural Comparison Table
FeatureTarget Molecule 4-ANPP Norfentanyl Phenylacetylnorfentanyl
Common Name Des-phenyl-phenylacetylnorfentanyl4-ANPP / Despropionyl fentanylNorfentanylPhenylacetylnorfentanyl
CAS Number 1170480-78-0 (HCl)21409-26-71609-66-11159938-72-9
Core Scaffold Piperidine-4-amideAnilino piperidineAnilino piperidineAnilino piperidine
N-Substituent (Piperidine) H (Secondary Amine)PhenethylH (Secondary Amine)H (Secondary Amine)
Amide Group PhenylacetylNone (Amine)PropionylPhenylacetyl
N-Substituent (Amide) H (Primary Amide linkage) Phenyl Phenyl Phenyl
Precursor Role Distant / Non-FentanylDirect IntermediateDirect IntermediateDirect Intermediate

Technical Analysis: Synthetic Viability & Reactivity

The "Missing Phenyl" Barrier

The defining feature of the fentanyl pharmacophore is the 4-anilidopiperidine core.[1]

  • 4-ANPP and Norfentanyl already possess this critical N-phenyl ring.[1]

  • The Target Molecule (this compound) lacks this ring.[1]

Synthetic Implication: Converting the Target Molecule into a fentanyl analog requires N-arylation of the amide nitrogen.[1] This transformation (e.g., Goldberg reaction or Buchwald-Hartwig amidation) is chemically challenging, requiring transition metal catalysts (Cu or Pd), high temperatures, and specific ligands.[1] It is significantly more difficult than the simple N-alkylation or Acylation steps used in standard fentanyl synthesis (Janssen or Siegfried routes).[1]

Comparative Reaction Pathways

The following diagram illustrates why 4-ANPP is the preferred precursor and where the Target Molecule fails as a direct substitute.

FentanylPathways cluster_0 Standard Siegfried Route cluster_1 Target Molecule Pathway NPP NPP (N-phenethyl-4-piperidone) ANPP 4-ANPP (Key Precursor) NPP->ANPP Reductive Amination (Aniline + NaBH4) Fentanyl Fentanyl (Final Product) ANPP->Fentanyl Acylation (Propionyl Chloride) Target Target Molecule This compound Target->Fentanyl N-Arylation (High Difficulty/Unlikely) TargetProduct Des-phenyl Analog (Non-Fentanyl) Target->TargetProduct Alkylation (Phenethyl Bromide)

Caption: Comparative synthetic utility. The Target Molecule requires a difficult N-arylation step (dashed red line) to access the fentanyl scaffold, whereas 4-ANPP requires simple acylation.[1]

Experimental Data: Performance Benchmarking

The following data synthesizes experimental yields and reaction conditions for the conversion of these precursors into their respective downstream products.

Table 1: Reactivity Profile Comparison
Parameter4-ANPP (Standard)Norfentanyl (Standard)Target Molecule (Alternative)
Reaction Type Acylation (Amide formation)N-AlkylationN-Alkylation
Reagent Propionyl ChloridePhenethyl Bromide / TosylatePhenethyl Bromide
Typical Solvent DCM / DCEAcetonitrile / DMFAcetonitrile / DMF
Base Catalyst DIPEA / PyridineK₂CO₃ / Cs₂CO₃K₂CO₃
Temperature 0°C to RT60°C - 80°C60°C - 80°C
Yield (Lit.) 90 - 98% [1, 2]85 - 92% [1]75 - 85% (Analogous)
Product FentanylFentanylN-Phenethyl-N-desphenyl-phenylacetylfentanyl
Opioid Potency High (Precursor to active)High (Precursor to active)Negligible / Unknown
Protocol: Identification of the Target Molecule

In forensic analysis, distinguishing the Target Molecule from Norfentanyl is crucial.[1]

GC-MS Fragmentation Pattern:

  • Norfentanyl: Base peak at m/z 84 (piperidine ring) and molecular ion m/z 232 .[1] Characteristic fragment at m/z 150 (N-phenyl-N-propionyl moiety).[1]

  • Target Molecule:

    • Molecular Ion: m/z 218 (C13H18N2O).[1]

    • Base Peak: m/z 84 (Piperidine).[1]

    • Key Difference: Absence of the m/z 150 fragment; instead, shows fragments related to the phenylacetyl group (m/z 91 tropylium ion) attached to the amide.[1]

Regulatory & Safety Context

Controlled Status
  • 4-ANPP & NPP: Listed as Table I Precursors under the 1988 UN Convention and Schedule II in the US (CSA).[1]

  • Norfentanyl: Controlled as an immediate precursor (Schedule II).[1][2]

  • Target Molecule: Currently Unscheduled in many jurisdictions (e.g., US, EU) because it lacks the immediate capacity to generate fentanyl without complex chemical modification.[1] It is often traded as a research chemical or intermediate for non-controlled pharmaceuticals.[1]

Handling Precautions

While the Target Molecule is less potent than fentanyl precursors, standard laboratory safety protocols apply:

  • PPE: Nitrile gloves, lab coat, P100 respirator (dust hazard).[1]

  • Storage: Hygroscopic (HCl salt); store at 2-8°C under inert atmosphere.

Conclusion

This compound is structurally distinct from the "immediate precursor" class (like 4-ANPP).[1] Its lack of the N-phenyl ring makes it a poor candidate for illicit fentanyl manufacture , as restoring the pharmacophore requires advanced synthetic steps that defeat the purpose of using a precursor.[1]

Recommendation:

  • For Forensic Labs: Differentiate this molecule from Phenylacetylnorfentanyl (CAS 1159938-72-9) via Mass Spectrometry.[1] The latter is a viable precursor.[1][3]

  • For Researchers: This scaffold is valuable for exploring non-anilinopiperidine GPCR ligands but should not be used as a direct comparator for fentanyl yield optimization.[1]

References

  • United Nations Office on Drugs and Crime (UNODC). (2024).[1] Global Synthetic Drugs Assessment: Fentanyl and its Analogues. Retrieved from [Link][1]

  • Drug Enforcement Administration (DEA). (2020).[1][2] Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register.[1][2] Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 86862, alpha-Phenyl-2-piperidineacetamide. Retrieved from [Link][1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019).[1] Fentanyl and its analogues - 50 years on. Retrieved from [Link][1]

  • Valdez, C. A., et al. (2014).[1] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE. Retrieved from [Link]

Sources

Comparative Metabolic Stability of Piperidine Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine acetamide scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., CCR5 antagonists), ion channel blockers, and enzyme inhibitors. However, the piperidine ring is a notorious "metabolic soft spot," susceptible to rapid oxidative clearance by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).

This guide objectively compares the metabolic stability of the standard piperidine acetamide core against three engineered alternatives: Fluorinated Derivatives ,


-Methylated Analogs , and Spirocyclic Bioisosteres . We analyze the mechanistic basis of instability and provide experimental workflows to validate improvements in intrinsic clearance (

) and half-life (

).

Mechanism of Instability: The "Piperidine Problem"

To optimize stability, one must first understand the degradation mechanism. The tertiary amine of the piperidine ring facilitates Single Electron Transfer (SET) to the heme iron of CYP450.

Primary Metabolic Pathway

The dominant clearance route is N-dealkylation . The enzyme abstracts a hydrogen atom from the


-carbon (adjacent to the nitrogen), forming an unstable iminium ion intermediate. This intermediate hydrolyzes to release an aldehyde and a secondary amine, effectively cleaving the molecule.

MetabolicPathway Figure 1: CYP450-Mediated N-Dealkylation Mechanism of Piperidines Parent Piperidine Acetamide (Substrate) Radical C-Centered Radical Parent->Radical H-Abstraction (α-Carbon) CYP CYP450 (Heme Iron) CYP->Radical Oxidation Iminium Iminium Ion Intermediate Radical->Iminium -e⁻ Transfer Hydrolysis Hydrolysis (+H2O) Iminium->Hydrolysis Metabolites Aldehyde + Dealkylated Amine Hydrolysis->Metabolites Cleavage

Comparative Analysis of Optimization Strategies

We compare the baseline unsubstituted piperidine acetamide against three structural modifications designed to block the pathway described above.

Strategy A: Fluorination (Electronic Deactivation)

Modification: Introduction of Fluorine at the C3 or C4 position.

  • Mechanism: The C-F bond is metabolically inert. Furthermore, the high electronegativity of fluorine pulls electron density away from the

    
    -carbons and the nitrogen lone pair. This lowers the 
    
    
    
    (reducing lysosomal trapping) and increases the oxidation potential, making the ring harder to oxidize.
  • Verdict: Effective for blocking specific sites, but can increase lipophilicity (LogP), which sometimes counterintuitively increases binding affinity to CYP enzymes.

Strategy B: -Methylation (Steric Hindrance)

Modification: Addition of a methyl group adjacent to the nitrogen (C2 position).

  • Mechanism: Introduces significant steric bulk, physically preventing the bulky heme prosthetic group of CYP450 from accessing the

    
    -proton.
    
  • Verdict: Highly effective for stability but often incurs a "potency penalty" due to steric clashes with the biological target receptor.

Strategy C: Spirocyclic Bioisosterism (Scaffold Hopping)

Modification: Replacing the piperidine ring with a 2-azaspiro[3.3]heptane or similar bridged system.

  • Mechanism: This changes the hybridization and geometry of the carbons adjacent to the nitrogen. It removes the accessible

    
    -hydrogens typical of a 6-membered ring and alters the vector of the lone pair.
    
  • Verdict: The superior modern approach. It often maintains the basicity and solubility profile of piperidine while drastically reducing metabolic liability.

Comparative Performance Data

Data represents a composite of typical SAR trends observed in lead optimization campaigns (e.g., CCR5/sEH inhibitor series).

FeatureBaseline (Piperidine)4,4-Difluoropiperidine2-Methylpiperidine2-Azaspiro[3.3]heptane
Metabolic Liability High (N-dealkylation)Low (Blocked C4, reduced

)
Low (Steric Block)Very Low (Geo. Constraint)
HLM

(min)
15 - 2545 - 60> 60> 90

(

L/min/mg)
> 50 (High Clearance)15 - 30 (Moderate)< 10 (Low)< 10 (Low)
Lipophilicity (LogD) Reference+0.5 (More Lipophilic)+0.3Similar / Slightly Lower
Solubility HighModerateModerateHigh
Target Risk hERG binding likelyReduced hERG riskPotency loss riskNovel IP space

Experimental Protocol: Microsomal Stability Assay

To validate these differences, a standardized Human Liver Microsome (HLM) assay is required. This protocol ensures data is comparable across different chemical series.

Reagents & Equipment[1][2][3][4]
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow Diagram

AssayWorkflow Figure 2: Standard Microsomal Stability Assay Workflow Prep 1. Preparation Test cmpd (1 µM) + Microsomes in Phosphate Buffer (pH 7.4) PreInc 2. Pre-Incubation 5 min @ 37°C Prep->PreInc Start 3. Initiation Add NADPH Cofactor PreInc->Start Sampling 4. Sampling Loop Timepoints: 0, 15, 30, 45, 60 min Start->Sampling Quench 5. Termination Add Ice-Cold ACN + Internal Std Sampling->Quench Centrifuge 6. Clarification Centrifuge 4000rpm, 20 min Quench->Centrifuge Analysis 7. LC-MS/MS Quantify Parent Depletion Centrifuge->Analysis

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Strategic Recommendations

  • Start with Fluorine: If your piperidine lead has a

    
     min, synthesize the 4,4-difluoro  or 3-fluoro  analog first. This is synthetically accessible and often retains potency while lowering basicity (beneficial for hERG safety).
    
  • Use Spirocycles for IP & Stability: If fluorination fails or IP space is crowded, switch to the 2-azaspiro[3.3]heptane scaffold. This is a proven bioisostere that dramatically improves metabolic stability without the lipophilicity penalty of bulky alkyl groups.

  • Avoid Unprotected Piperidines: In modern drug discovery, a "naked" piperidine ring is rarely developable due to the rapid clearance described in Section 2. Always incorporate blocking groups or constraints early in the design cycle.

References

  • Stepanić, V., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Chemistry & Biodiversity. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020).[1][2] Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate/Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol and Methodology. Retrieved from [Link]

  • Dang, N. L., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Confirmatory Testing Using Infrared (IR) Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Acetaminophen (Paracetamol) as the Exemplar API

Executive Summary

In the pharmaceutical quality control (QC) landscape, Infrared (IR) Spectroscopy remains the regulatory "gold standard" for confirmatory identification (Category A test under ICH Q2). While alternative vibrational spectroscopies like Raman and Near-Infrared (NIR) offer distinct throughput advantages, Mid-IR (4000–400 cm⁻¹) provides the unique "molecular fingerprint" required for absolute structural confirmation.

This guide objectively compares IR against its primary alternatives, details a self-validating ATR-FTIR protocol using Acetaminophen as the case study, and provides the decision logic necessary for method selection in a GMP environment.

Part 1: Comparative Analysis – IR vs. Raman vs. NIR[1]

To select the correct identification method, one must weigh specificity (regulatory requirement) against throughput (operational efficiency).

Table 1: Vibrational Spectroscopy Technique Comparison
FeatureMid-IR (FTIR) Raman Spectroscopy Near-Infrared (NIR)
Primary Principle Absorption (Dipole moment change)Scattering (Polarizability change)Absorption (Overtones/Combinations)
Regulatory Status Primary ID Method (USP <197>)Alternative ID (USP <858>)Alternative ID (USP <1119>)
Specificity High (Distinct Fingerprint Region)High (Distinct skeletal modes)Low/Medium (Requires Chemometrics)
Water Interference High (Water absorbs strongly)Low (Water is weak scatterer)High (Water bands dominate)
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct or through glass/plastic)None (Direct measurement)
Best Application Confirmatory ID of pure APIs ID of aqueous solutions; Through-container IDMoisture analysis; High-throughput blending monitoring
Limitations Cannot easily measure through packagingFluorescence interference; Weak signal for some moleculesNon-specific peaks; Heavy statistical modeling required
Decision Logic: Method Selection Workflow

The following diagram illustrates the logical pathway for selecting the appropriate spectroscopic technique based on sample state and container constraints.

MethodSelection Start Start: Raw Material Identification Q_Container Must measure through opaque packaging? Start->Q_Container Q_Transparent Is packaging transparent (Glass/Plastic)? Q_Container->Q_Transparent No (Direct Access) Tech_NIR Technique: NIR (Probe insertion required) Q_Container->Tech_NIR Yes (Paper/Cardboard) Q_State Physical State of Sample? Q_Transparent->Q_State No (Open Container) Tech_Raman Technique: Raman (Non-destructive, through-container) Q_Transparent->Tech_Raman Yes Q_Water Is sample Aqueous? Q_State->Q_Water Liquid Tech_ATR Technique: ATR-FTIR (Regulatory Gold Standard) Q_State->Tech_ATR Solid/Powder Q_Water->Tech_Raman Yes Tech_LiquidCell Technique: Liquid Cell IR (Specialized Windows) Q_Water->Tech_LiquidCell No (Organic Solvent)

Figure 1: Decision matrix for selecting spectroscopic identification methods based on sample constraints.

Part 2: The Science of Confirmation (Case Study: Acetaminophen)

Acetaminophen (Paracetamol) is an ideal exemplar because it possesses distinct functional groups (Amide, Hydroxyl, Aromatic ring) that manifest clearly in the Mid-IR spectrum.

The "Fingerprint" Region

While the functional group region (4000–1500 cm⁻¹) identifies what groups are present, the fingerprint region (1500–400 cm⁻¹) identifies the specific arrangement of the molecule.

  • Why IR Confirms Identity: Even if two isomers have the same functional groups, their skeletal vibrations in the fingerprint region will differ. This is why USP <197> states IR provides "the most conclusive evidence of identity."[1]

Table 2: Critical Peak Assignments for Acetaminophen

Data derived from standard reference spectra (USP/BP Standards).

Wavenumber (cm⁻¹)Vibration ModeStructural AssignmentSpecificity Role
~3325 N-H StretchSecondary AmideConfirms Amide presence
~3100-3200 O-H Stretch (Broad)Phenolic HydroxylConfirms Phenol group
1650 - 1655 C=O StretchAmide I BandPrimary ID Peak
1560 - 1565 N-H BendingAmide II BandDifferentiates from other carbonyls
1500 - 1600 C=C Ring StretchAromatic RingSkeletal confirmation
1220 - 1260 C-N / C-O StretchAryl-Oxygen / Amide-CarbonFingerprint Verification

Part 3: Self-Validating Experimental Protocol

Method: Attenuated Total Reflectance (ATR) – USP <197A> Objective: Confirm identity of Acetaminophen API against a USP Reference Standard.

System Suitability & Preparation[3][6][7][8]
  • Causality: ATR relies on the evanescent wave penetrating the sample. Poor contact or a dirty crystal results in low energy throughput and noise.

  • Step 1 (Energy Check): Before applying sample, view the live interferogram. Ensure the "Centerburst" amplitude is within the manufacturer's specified range (typically >20,000 counts). This validates the source and detector health.

  • Step 2 (Background): Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans). This subtracts atmospheric CO₂ and H₂O.

Sample Application (The Critical Control Point)
  • Protocol: Place approximately 10–20 mg of Acetaminophen powder onto the center of the Diamond or ZnSe crystal.

  • The "Pressure" Factor: Lower the pressure arm (anvil) until the "force gauge" or "click" indicates optimal contact.

    • Scientific Insight: Inconsistent pressure alters the effective path length. Most modern ATR towers have a slip-clutch to ensure reproducible pressure.

  • Validation Check: Monitor the live preview. The peaks should grow as pressure increases. If peaks are "chopped" (flat-topped), the detector is saturating (reduce gain or sample amount).

Data Acquisition & Cleaning
  • Scan: Acquire sample spectrum (4000–650 cm⁻¹).

  • Cleaning: Remove powder with a soft tissue. Clean crystal with Isopropyl Alcohol (IPA).

  • Carryover Check: Run a quick "preview" scan of the clean crystal. It must be a flat line. This validates no cross-contamination for the next sample.

Part 4: Data Interpretation & Regulatory Criteria

Acceptance Criteria (USP <197>)

For a positive identification, the sample spectrum must exhibit maxima at the same wavenumbers as the Reference Standard.[2]

  • Overlay Method: Overlay the Sample and Standard spectra.

  • Correlation Score: Modern software calculates a correlation coefficient (Hit Quality Index).

    • Pass Threshold: Typically >0.95 (or 95%) for pure APIs.

  • Visual Inspection:

    • Check the 1650 cm⁻¹ (Amide I) and 1500-1600 cm⁻¹ (Aromatic) regions.

    • Note on Polymorphs: Acetaminophen exists in varying polymorphic forms (Form I is stable, Form II is metastable). IR can distinguish these. If spectra mismatch, ensure the sample and standard are the same polymorph (recrystallization may be required as per USP <197K>).

Common Failure Modes
  • Shifted Peaks: Often indicates instrument calibration issues (run a Polystyrene film calibration check).

  • Broad/Merged Peaks: Indicates moisture contamination (sample is wet) or poor crystal contact.

  • Extra Peaks: Indicates contamination or presence of a different salt form.

References

  • United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. USP-NF.[3][4]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[5]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Standard reference for peak assignments).

  • Thermo Fisher Scientific. NIR and Raman: Complementary Techniques for Raw Material Identification. Application Note.

  • Bechard, S., et al. "PDG Harmonised Standard for Spectrophotometric Identification Tests." Pharmacopeial Forum. (Discusses harmonization of IR methods).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-phenyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-phenyl-N-(piperidin-4-yl)acetamide. The procedures outlined herein are synthesized from regulatory standards and the known hazard profiles of structurally related piperidine derivatives. Adherence to these protocols is not merely a matter of compliance but a fundamental aspect of responsible research, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a compound is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard profile can be extrapolated from analogous compounds, such as other acetylated piperidines and phenylacetamides.[1][2][3] The primary hazards associated with this class of compounds necessitate a cautious and well-defined disposal pathway.

The core structure combines a phenylacetamide group with a piperidine ring. Phenylacetamides can be harmful if swallowed and may cause serious eye irritation.[4] Piperidine derivatives themselves can be irritants and require careful handling.[5][6] Therefore, this compound should be treated as a potentially hazardous substance.

Table 1: Extrapolated Hazard Profile and GHS Classifications

Hazard Class GHS Category Hazard Statement Source Analogy
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2][3][7]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][3][8]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][3][8]

| Acute Aquatic Hazard | Category 3 | H402: Harmful to aquatic life |[7] |

These classifications mandate that the compound not be disposed of via standard laboratory drains or in regular solid waste.[9][10] The potential for aquatic toxicity underscores the environmental imperative to prevent its release into waterways.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containers of this compound, ensure a complete barrier between you and the chemical agent. The required PPE is dictated by the potential hazards of skin/eye irritation and accidental ingestion.

  • Eye Protection: Wear chemical safety goggles as a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the substance.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Work Area: All handling and segregation of this waste should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The proper disposal of this compound is a multi-step process that must align with federal, state, and local regulations.[11] This protocol is designed to meet the stringent requirements set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13]

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Any this compound that is expired, unused, or contaminated is considered chemical waste. Based on its hazard profile, it must be managed as hazardous waste.[9]

  • Segregate at the Source: Immediately segregate this waste into a dedicated container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents, to prevent unforeseen chemical reactions.[14] Keep separate from non-hazardous laboratory trash.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or residue on the exterior.[10]

  • Label Clearly and Completely: Proper labeling is a critical safety and compliance measure. The label must include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound"

    • The specific hazard(s): "Harmful if Swallowed," "Causes Skin and Eye Irritation"

    • The date accumulation started.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatibility Management: Ensure the storage location is away from incompatible chemicals. OSHA guidelines emphasize the importance of separating reactive materials.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[14]

Step 4: Professional Disposal

  • Engage a Licensed Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] These companies are equipped to transport and dispose of chemical waste in accordance with EPA regulations.

  • Incineration: The most common and recommended disposal method for pharmaceutical waste is incineration at a permitted facility.[9] This high-temperature process destroys the active chemical components, preventing their release into the environment.

  • Sewer Ban: Under the EPA's Subpart P regulations, the sewering (i.e., flushing down the drain) of hazardous pharmaceutical waste is strictly prohibited.[9][10]

The following diagram illustrates the decision-making workflow for this disposal process.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Storage & Handling cluster_2 Phase 3: Final Disposal A Waste Generated (Unused, expired, or contaminated compound) D Segregate into a dedicated, compatible waste container. A->D Yes B Is the waste container clearly labeled 'Hazardous Waste' with the full chemical name? C Properly label the container immediately. B->C No E Store in a designated satellite accumulation area. B->E Yes C->E D->B J DO NOT dispose via sink drains or regular trash. D->J F Use secondary containment. E->F H Arrange for pickup by a licensed hazardous waste vendor. E->H G Wear appropriate PPE (goggles, gloves, lab coat). F->G I Final Disposal Method: Incineration at a permitted facility. H->I

Caption: Disposal workflow for this compound.

Regulatory Framework: EPA and OSHA

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste. The final rule on "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P) specifically prohibits the sewering of such waste by healthcare facilities and mandates specific management practices.[10][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[11][15] This includes requirements for written safety plans, employee training on hazards and emergency procedures, and the use of appropriate PPE.[16]

Emergency Procedures: Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1]

    • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

    • Clean the affected area thoroughly.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet or container label to the medical professional.[7][17]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS. Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA. Retrieved from [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. (n.d.). Stericycle. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US EPA. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • Update on pharmaceutical waste disposal regulations. (2020). American Journal of Health-System Pharmacy. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. Retrieved from [Link]

  • alpha-Phenyl-2-piperidineacetamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (n.d.). ChemSupply Australia. Retrieved from [Link]

  • Piperidine Safety Data Sheet. (2025). Carl ROTH. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-phenyl-N-(piperidin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of 2-phenyl-N-(piperidin-4-yl)acetamide (CAS RN: 19395-39-2). As researchers, scientists, and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as self-validating systems to protect against the specific hazards posed by this compound.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a white to off-white solid organic compound.[1] A thorough risk assessment is the foundation of any safety protocol. While comprehensive toxicological data for this specific molecule is not widely available, the existing safety data sheets (SDS) for it and structurally related compounds provide a clear directive for cautious handling.[1][2]

The primary, documented hazards are:

  • Serious Eye Irritation (H319 / Category 2A): Direct contact with the eyes is likely to cause significant irritation.[1][3]

  • Skin Irritation (H315 / Category 2): The compound is classified as a skin irritant upon contact.[1][3]

  • Potential Harm if Swallowed (H303): Ingestion may lead to adverse health effects.[1]

A critical aspect of our expert assessment is acknowledging the unknowns. The absence of extensive carcinogenicity, mutagenicity, and reproductive toxicity data does not imply safety.[1][2] For related acetamide compounds, there is evidence of potential chronic hazards, including suspected carcinogenicity.[4][5] Therefore, the core principle of our approach is ALARA (As Low As Reasonably Achievable) exposure. We must assume the potential for uncharacterized long-term health effects and protect ourselves accordingly by preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist. It must be tailored to the specific task and the associated risk of exposure. The following recommendations are based on a comprehensive evaluation of the hazards associated with this compound.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6]

  • Required for Active Handling: When weighing the solid, preparing solutions, or performing any transfer where splashes are possible, chemical splash goggles are required. They form a seal around the eyes, offering superior protection against dust, splashes, and vapors.[6]

  • Splash or High-Concentration Scenarios: When handling larger volumes (>50 mL) of solutions or if there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[6][7] The goggles provide primary protection, while the face shield protects the rest of the face from direct contact.

Hand Protection

The compound is a known skin irritant (H315).[1][3] Gloves are essential to prevent dermal exposure and potential systemic absorption.

  • Primary Choice: Disposable nitrile gloves are the standard for incidental contact.[6] They offer good resistance to a range of chemicals and provide excellent dexterity.

  • Rationale for Nitrile: Nitrile is generally preferred over latex in a laboratory setting due to its superior chemical resistance and the avoidance of latex allergies.[8]

  • Protocol for Use: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of contamination, such as cleaning up spills or handling contaminated equipment, consider "double-gloving" (wearing two pairs of nitrile gloves) for added protection.[6] Gloves must be removed immediately after any known chemical contact, and hands should be washed thoroughly before donning a new pair.

Body Protection

Preventing contamination of personal clothing is crucial to avoid carrying hazardous materials outside the laboratory.

  • Standard Use: A flame-resistant laboratory coat is mandatory when handling this chemical.[8] It should be fully buttoned with the sleeves rolled down.

  • Rationale: The lab coat provides a removable barrier. In case of a spill, the contaminated coat can be removed quickly to minimize skin contact.

  • Large Quantities/Spills: For handling large quantities or cleaning up significant spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against liquid splashes.[8]

Respiratory Protection

As a solid, this compound presents an inhalation hazard primarily through the aerosolization of fine dust particles.[1]

  • When is it Required? Respiratory protection is necessary when engineering controls (like a chemical fume hood) are insufficient or during activities with a high potential for generating dust. This most commonly includes:

    • Weighing the powdered compound.

    • Transferring the solid.

    • Cleaning up spills of the solid.

  • Type of Respirator: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is the minimum requirement for these tasks.[9] For higher concentrations or as a more protective measure, a half-mask or full-face elastomeric respirator with P100 (particulate) filters should be used.

  • Important Note: The use of respiratory protection requires enrollment in your institution's respiratory protection program, which includes fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[10]

Operational Plans: Procedural Excellence in Safety

Trustworthy protocols are built on clear, logical, and repeatable steps. The following workflows are designed to minimize the risk of exposure during PPE use.

PPE Selection and Pre-Use Inspection

This workflow ensures that the selected PPE is appropriate for the task and in good condition.

PPE_Selection cluster_prep Preparation Phase cluster_inspection Inspection Phase start Identify Task (e.g., Weighing, Synthesis) assess_risk Assess Exposure Risk (Dust, Splash, Spill?) start->assess_risk select_ppe Select PPE Based on Risk (Refer to Section 2) assess_risk->select_ppe inspect_gloves Inspect Gloves (Tears, Punctures?) select_ppe->inspect_gloves inspect_eyewear Inspect Eyewear (Cracks, Cleanliness?) inspect_gloves->inspect_eyewear inspect_respirator Inspect Respirator (Straps, Filter, Seal?) inspect_eyewear->inspect_respirator ppe_ok PPE is Fit for Use inspect_respirator->ppe_ok donning donning ppe_ok->donning Proceed to Donning

Caption: PPE Selection and Inspection Workflow.

Step-by-Step PPE Donning (Putting On) Sequence

The order in which PPE is put on is critical to ensure a proper fit and avoid contamination.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Respirator (if required): Perform a positive and negative pressure seal check as per your training.

  • Eye and Face Protection: Put on safety goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.

Donning_Sequence lab_coat 1. Lab Coat respirator 2. Respirator (if needed) lab_coat->respirator goggles 3. Goggles / Face Shield respirator->goggles gloves 4. Gloves (over cuffs) goggles->gloves Doffing_Sequence gloves 1. Remove Gloves eyewear 2. Remove Goggles / Face Shield gloves->eyewear lab_coat 3. Remove Lab Coat (Inside Out) eyewear->lab_coat respirator 4. Remove Respirator lab_coat->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands

Caption: Critical PPE Doffing and Decontamination Sequence.

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.

Contaminated PPE Disposal
  • Disposable Items: Used gloves, N95 respirators, and any other disposable PPE used while handling this compound should be considered contaminated chemical waste.

  • Procedure:

    • Immediately after doffing, place all disposable PPE into a designated hazardous waste bag or container.

    • This container must be clearly labeled with its contents.

    • Follow your institution's specific guidelines for chemical waste pickup and disposal. Do not discard in regular trash.

Chemical Waste Disposal
  • Unused Product and Contaminated Materials: All unused or waste this compound, as well as materials used for cleaning spills (e.g., absorbent pads, wipes), must be disposed of as hazardous chemical waste. [1][3]* Procedure:

    • Collect all waste material in a clearly labeled, sealed container that is compatible with the chemical.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Arrange for disposal through your EHS office, adhering to all local, state, and federal regulations. [3]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing/Transfer of Solid Chemical GogglesNitrile GlovesLab CoatN95 Respirator (Minimum)
Solution Preparation Chemical GogglesNitrile GlovesLab CoatNot required if in fume hood
Large Volume Transfers (>50mL) Goggles & Face ShieldNitrile GlovesLab Coat & ApronNot required if in fume hood
Spill Cleanup Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronN95/P100 Respirator

References

  • 2-Phenyl-2-(2-piperidinyl)acetamide SDS , Muby Chemicals.

  • 2-Phenylacetamide Safety Data Sheet , Thermo Fisher Scientific.

  • 2-Phenyl-2-(2-piperidyl)acetamide Hydrate Safety Data Sheet , TCI America.

  • 2-Phenyl-2-(2-piperidyl)acetamide hydrate Safety Data Sheet , Combi-Blocks, Inc.

  • Acetamide Safety Data Sheet , MilliporeSigma.

  • Acetanilide Safety Data Sheet , Sigma-Aldrich.

  • Personal Protective Equipment (PPE) , Chemical Hazards Emergency Medical Management (CHEMM).

  • Acetamide - Hazardous Substance Fact Sheet , New Jersey Department of Health.

  • Personal Protective Equipment Requirements for Laboratories , University of Washington Environmental Health and Safety.

  • Protective Gear for Chemical Handling Must-Have Equipment , SAMS Solutions.

  • Guidance for Selection of Personal Protective Equipment for MDI Users , American Chemistry Council.

  • Personal Protective Equipment Selection Guide , University of Wisconsin-Madison.

  • AcetaMide, N-Methyl-N-(4-phenyl-4-piperidinyl)- Safety Data Sheets , Echemi.

  • α-Phenylpiperidine-2-acetamide Safety Data Sheet , AstaTech.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N-(piperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-phenyl-N-(piperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.